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Octahydro-1h-pyrido[1,2-a]pyrazine

Cat. No.: B1149051
CAS No.: 150208-67-6
M. Wt: 140.22604
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Description

Octahydro-1h-pyrido[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.22604. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B1149051 Octahydro-1h-pyrido[1,2-a]pyrazine CAS No. 150208-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386908
Record name octahydro-1h-pyrido[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-75-5
Record name octahydro-1h-pyrido[1,2-a]pyrazine
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URL https://comptox.epa.gov/dashboard/DTXSID10386908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,4-Diazabicyclo[4.4.0]decane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-pyrido[1,2-a]pyrazine, a saturated bicyclic diamine, serves as a pivotal scaffold in medicinal chemistry. Its rigid conformational structure and the strategic placement of its nitrogen atoms make it an attractive framework for the design of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, including its physicochemical characteristics, spectral data, and synthesis. A significant focus is placed on the pharmacological relevance of its derivatives, particularly as antagonists of the μ-opioid receptor. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area.

Chemical and Physical Properties

This compound, also known by its synonym 1,4-diazabicyclo[4.4.0]decane, is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₆N₂[1]
Molecular Weight 140.23 g/mol [1]
CAS Number 4430-75-5[1]
Appearance Not explicitly stated, likely a liquid or low-melting solid at room temperature.
Boiling Point 218.0 ± 8.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 93.7 ± 9.4 °C[1]
Melting Point Data not available for the parent compound.
Solubility Data not available. Expected to be soluble in polar organic solvents.
pKa Not explicitly stated. The presence of two amine groups suggests it will be basic.
XLogP3 1.0[1]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the methylene and methine protons of the bicyclic ring system. The chemical shifts will be influenced by the proximity to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms of the saturated ring system. The carbons bonded to nitrogen will appear more downfield (higher ppm) compared to the other aliphatic carbons.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the following absorption bands:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • N-H stretching: If the secondary amine is not substituted, a weak to medium band may be observed in the 3300-3500 cm⁻¹ region.

  • C-N stretching: Absorptions in the 1000-1250 cm⁻¹ region.

2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern will be characteristic of the bicyclic amine structure, with common fragmentation pathways involving the loss of alkyl radicals adjacent to the nitrogen atoms.

Synthesis of this compound

A general synthetic approach to the this compound core involves the cyclization of appropriate piperidine-based precursors. A representative synthesis workflow is depicted below.

G Synthesis Workflow for this compound Core A Substituted Piperidine B Introduction of Aminoethyl Group A->B e.g., Reductive amination with aminoacetaldehyde dimethyl acetal C Intramolecular Cyclization B->C e.g., Deprotection and cyclization under acidic or basic conditions D This compound Core C->D Final Product

Caption: A generalized workflow for the synthesis of the this compound scaffold.

3.1. Detailed Experimental Protocol: A Serendipitous One-Pot Synthesis

An unexpected one-pot synthesis of a derivative, (octahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol, has been reported, which provides a route to the core structure.[3]

  • Materials: 4,8-Dibenzyl-6-nitro-1,4,8-triazabicyclo[4.4.1]undecane, palladium on carbon (10%), methanol.

  • Procedure:

    • A solution of 4,8-dibenzyl-6-nitro-1,4,8-triazabicyclo[4.4.1]undecane in methanol is subjected to hydrogenation in the presence of 10% palladium on carbon.

    • The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel.

Pharmacological Significance: μ-Opioid Receptor Antagonism

Derivatives of this compound have been extensively investigated as potent and selective antagonists of the μ-opioid receptor.[4] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the effects of opioid analgesics like morphine. Antagonists of this receptor are of significant interest for the treatment of opioid overdose, constipation induced by opioids, and potentially for the management of substance abuse disorders.

4.1. μ-Opioid Receptor Signaling Pathway

The binding of an agonist to the μ-opioid receptor initiates a signaling cascade that leads to the modulation of neuronal excitability. Antagonists, such as derivatives of this compound, block this pathway.

G μ-Opioid Receptor Signaling Pathway cluster_0 Cell Membrane Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Contributes to Ion_Channel->Neuronal_Activity Leads to Antagonist This compound Derivative (Antagonist) Antagonist->MOR Binds and Blocks

Caption: The signaling cascade initiated by μ-opioid receptor activation and its inhibition by antagonists.

Experimental Protocols for Biological Evaluation

5.1. Radioligand Binding Assay for μ-Opioid Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the μ-opioid receptor using a competitive radioligand binding assay.[5][6][7][8]

  • Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

    • Test Compound: this compound derivative.

    • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the realm of opioid receptor modulation. This technical guide has provided a foundational understanding of its core properties, synthesis, and pharmacological relevance. The detailed experimental protocols are intended to empower researchers to further explore the potential of this versatile heterocyclic system in drug discovery and development. Further investigation into the specific physical properties of the parent compound and the exploration of its derivatives for other biological targets are warranted.

References

An In-depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazine: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, and physicochemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine. The content is curated for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed data and methodologies to support further investigation and application of this heterocyclic scaffold.

Chemical Structure and Stereoisomerism

This compound is a saturated bicyclic heterocyclic compound with the molecular formula C8H16N2.[1] Its structure consists of a piperidine ring fused to a pyrazine ring. The fusion of the two rings introduces stereochemical complexity, leading to the existence of several stereoisomers.

The key stereochemical features arise from the relative orientation of the two rings and the configuration of the chiral centers. The ring fusion can be either cis or trans, referring to the relative orientation of the hydrogen atoms at the bridgehead carbon and nitrogen atoms. Furthermore, the molecule possesses a chiral center at the bridgehead carbon (C9a), leading to the possibility of enantiomers for each of the diastereomeric ring fusions.

  • Trans-fused conformation: In the trans-fused isomer, the hydrogen atom on the bridgehead carbon and the lone pair on the bridgehead nitrogen are on opposite sides of the ring system. This conformation is generally considered to be the more stable form for derivatives of octahydro-2H-pyrido[1,2-a]pyrazine.[2]

  • Cis-fused conformation: In the cis-fused isomer, the hydrogen atom on the bridgehead carbon and the lone pair on the bridgehead nitrogen are on the same side of the ring system.

Each of these diastereomers (cis and trans) is chiral and therefore exists as a pair of enantiomers ((+)- and (-)-).

stereoisomers cluster_racemic This compound cluster_diastereomers Diastereomers cluster_enantiomers_trans Enantiomers cluster_enantiomers_cis Enantiomers Core Scaffold Core Scaffold Trans-fused Trans-fused Core Scaffold->Trans-fused Ring Fusion Cis-fused Cis-fused Core Scaffold->Cis-fused Ring Fusion (+)-trans (+)-trans Trans-fused->(+)-trans (-)-trans (-)-trans Trans-fused->(-)-trans (+)-cis (+)-cis Cis-fused->(+)-cis (-)-cis (-)-cis Cis-fused->(-)-cis

Stereoisomeric relationship of this compound.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for the parent this compound is limited in publicly available literature. The following tables summarize available computed and experimental data for the core compound and its close analogs.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H16N2[1]
Molecular Weight140.23 g/mol [1]
CAS Number4430-75-5[1]
Boiling Point218.0 ± 8.0 °C at 760 mmHg[1]
Density1.0 ± 0.1 g/cm³[1]
pKaNot available
LogPNot available

Table 2: Spectroscopic Data (for Analogs)

Due to the scarcity of public domain experimental spectra for the parent compound, this section provides expected spectral features based on data from structurally similar compounds.[3]

SpectroscopyExpected Features
¹H NMR Signals in the aliphatic region (1.0-4.0 ppm). The chemical shifts and coupling constants of the protons on the piperidine and pyrazine rings would be indicative of the ring conformation (cis or trans).
¹³C NMR Signals for the eight carbon atoms in the aliphatic region. The chemical shifts of the bridgehead carbon and the carbons adjacent to the nitrogen atoms would be particularly informative for stereochemical assignment.
IR Spectroscopy C-H stretching vibrations around 2850-3000 cm⁻¹. The presence of "Bohlmann bands" (a series of peaks in the 2700-2800 cm⁻¹ region) can be indicative of a trans-fused conformation in related systems.[2]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 140. Fragmentation patterns would involve cleavage of the piperidine and pyrazine rings.

Experimental Protocols

The synthesis of this compound and its derivatives has been reported in the context of medicinal chemistry research, particularly for the development of opioid receptor antagonists.[4] The following is a generalized synthetic approach based on literature precedents.

General Synthesis of the this compound Scaffold

A common strategy involves the cyclization of a suitably substituted piperidine precursor.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Substituted Piperidine Substituted Piperidine Reaction Reaction Substituted Piperidine->Reaction Cyclizing Agent Cyclizing Agent Cyclizing Agent->Reaction Purification Purification Reaction->Purification This compound Derivative This compound Derivative Purification->this compound Derivative

General synthetic workflow for this compound derivatives.

Key Experimental Steps (Illustrative Example):

  • Preparation of a Piperidine Precursor: A common starting point is a piperidine derivative with an aminoethyl group at the 2-position. This precursor can often be synthesized from commercially available starting materials.

  • Cyclization: The piperidine precursor is then subjected to cyclization conditions. This can be achieved through various methods, such as intramolecular reductive amination or by reacting the precursor with a suitable dielectrophile.

  • Purification: The crude product is purified using standard techniques like column chromatography to isolate the desired this compound derivative.

  • Stereoisomer Separation: If a mixture of stereoisomers is obtained, they can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired substitution pattern on the this compound core. For detailed protocols, it is recommended to consult the primary literature, such as the work by Le Bourdonnec, B. et al. in the Journal of Medicinal Chemistry.[4]

Conclusion

This compound represents a valuable scaffold in medicinal chemistry due to its rigid bicyclic structure and the presence of multiple points for diversification. A thorough understanding of its stereochemistry is crucial for the rational design of new therapeutic agents. While detailed physicochemical and spectroscopic data for the parent compound are not extensively documented in the public domain, the information available for its derivatives provides a solid foundation for further research and development in this area.

References

Discovery and history of "Octahydro-1h-pyrido[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Octahydro-1H-pyrido[1,2-a]pyrazine

Introduction

This compound is a saturated bicyclic heterocyclic compound. Its rigid structure has made it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical development, and its modern application as a core component in the design of potent and selective μ-opioid receptor antagonists. For researchers and drug development professionals, this document details the quantitative pharmacological data, experimental protocols for its synthesis, and visual representations of its mechanism of action and synthetic pathways.

Discovery and Historical Development

The synthesis of substituted octahydro-2H-pyrido[1,2-a]pyrazines was described in the chemical literature prior to their development as opioid receptor modulators. These earlier works focused on the stereochemical and spectroscopic characterization of this class of compounds.

A significant milestone in the history of this scaffold was its identification as a bioisosteric replacement for the octahydroquinolizine template in a known series of μ-opioid receptor ligands. Researchers at Adolor Corporation reported in 2006 the design and synthesis of a novel series of this compound derivatives as potent μ-opioid receptor antagonists[1][2]. This work was built upon previous studies of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. The introduction of the pyrazine ring was investigated to explore new structure-activity relationships (SAR) and to optimize the pharmacological profile of this class of compounds.

From this research, compound 36 , 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol, was identified as a particularly potent and selective μ-opioid receptor antagonist[1].

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of selected this compound derivatives at the human μ, δ, and κ opioid receptors. Data is sourced from Le Bourdonnec et al. (2006)[1].

Compoundμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)μ-Opioid Receptor Antagonist IC50 (nM)
5 3.6130018001.1
6 94>10000>1000045
36 0.473701101.8

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a key intermediate and a final compound from the 2006 study by Le Bourdonnec et al.[1].

Synthesis of tert-butyl (8R,9R)-8-(3-hydroxyphenyl)-7,9-dimethyl-3,4,6,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

To a solution of tert-butyl (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine-1-carboxylate (1.0 g, 3.1 mmol) in anhydrous THF (15 mL) at -78 °C under a nitrogen atmosphere was added s-BuLi (1.4 M in cyclohexane, 4.9 mL, 6.8 mmol). The reaction mixture was stirred at -78 °C for 3 h, and then a solution of (R)-2-amino-1-propanol (0.35 g, 4.7 mmol) in THF (5 mL) was added. The mixture was allowed to warm to room temperature and stirred for 16 h. The reaction was quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (gradient elution with 0-10% MeOH in CH2Cl2) to afford the title compound.

Synthesis of 3-((7R,8R)-7,8-dimethyl-2-((R)-1-phenylethyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol (Compound 36)

A mixture of tert-butyl (8R,9R)-8-(3-hydroxyphenyl)-7,9-dimethyl-3,4,6,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate (100 mg, 0.27 mmol), (R)-1-phenylethyl bromide (75 mg, 0.40 mmol), and K2CO3 (74 mg, 0.54 mmol) in acetonitrile (5 mL) was heated at 80 °C for 16 h. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product was dissolved in CH2Cl2 (3 mL), and trifluoroacetic acid (1 mL) was added. The mixture was stirred at room temperature for 1 h. The solvent was removed in vacuo, and the residue was purified by preparative HPLC to give the title compound as a TFA salt.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the creation of the this compound scaffold, starting from a substituted piperidine derivative.

G Generalized Synthetic Workflow A Substituted Piperidine B Lithiation and Alkylation A->B C Cyclization with Amino Alcohol B->C D N-Functionalization C->D E Final Product D->E

Caption: A simplified workflow for the synthesis of this compound derivatives.

Signaling Pathway of a μ-Opioid Receptor Antagonist

The this compound derivatives discussed act as antagonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates how an antagonist blocks the downstream signaling cascade that is normally initiated by an endogenous agonist, such as an endorphin.

G μ-Opioid Receptor Antagonism cluster_0 Extracellular cluster_1 Intracellular Endogenous Agonist Endogenous Agonist μ-Opioid Receptor μ-Opioid Receptor Endogenous Agonist->μ-Opioid Receptor Activates Antagonist Antagonist Antagonist->μ-Opioid Receptor Blocks G-Protein (αβγ) G-Protein (αβγ) μ-Opioid Receptor->G-Protein (αβγ) Activates Gαi-GTP Gαi-GTP G-Protein (αβγ)->Gαi-GTP Gβγ Gβγ G-Protein (αβγ)->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi-GTP->Adenylyl Cyclase Inhibits Ion Channel Modulation Ion Channel Modulation Gβγ->Ion Channel Modulation Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase

Caption: Mechanism of μ-opioid receptor antagonism.

References

The Core of CNS Drug Discovery: A Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology and drug development, the heterocyclic scaffold octahydro-1H-pyrido[1,2-a]pyrazine has emerged as a cornerstone for the synthesis of novel therapeutics targeting the central nervous system. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its nomenclature, chemical properties, synthesis, and its pivotal role in the development of μ-opioid receptor antagonists.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount in scientific research. This compound is a saturated bicyclic diamine. Its nomenclature and various identifiers are crucial for accurate documentation and communication.

Systematic Nomenclature: 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

Synonyms: 1,4-Diazabicyclo[4.4.0]decane, Octahydropyrido[1,2-a]pyrazine

CAS Numbers: The Chemical Abstracts Service (CAS) has assigned several numbers to this scaffold and its variations, reflecting its stereochemistry and salt forms. It is critical to use the appropriate CAS number corresponding to the specific compound being researched.

CompoundCAS Number
This compound (racemate)4430-75-5
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine hydrochloride2568496-51-3
This compound dihydrochloride113570-68-6
Unspecified stereoisomer96606-12-1

Physicochemical Properties

Understanding the physicochemical properties of the this compound core is essential for its application in drug design and development, influencing factors such as solubility, bioavailability, and metabolic stability.

PropertyValue
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol
Boiling Point218.0 °C at 760 mmHg
Flash Point93.7 °C
pKa9.80 ± 0.20 (Predicted)
XLogP3-AA0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

Synthesis and Derivatization: A Workflow

The synthesis of this compound derivatives is a critical step in exploring their therapeutic potential. A common synthetic approach involves the cyclization of appropriately substituted piperidine precursors. The following workflow diagram illustrates a generalized synthetic strategy.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product A Substituted Piperidine C Cyclization Reaction A->C B Cyclizing Agent B->C D Column Chromatography C->D E This compound Derivative D->E G cluster_0 Opioid Agonist Signaling cluster_1 Antagonist Action Agonist Opioid Agonist MOR_active μ-Opioid Receptor (Active) Agonist->MOR_active G_protein Gi/o Protein Activation MOR_active->G_protein Adenylyl_cyclase Inhibition of Adenylyl Cyclase G_protein->Adenylyl_cyclase Ion_channels Modulation of Ion Channels G_protein->Ion_channels cAMP ↓ cAMP Adenylyl_cyclase->cAMP Cellular_response Analgesia, etc. cAMP->Cellular_response Ion_channels->Cellular_response Antagonist This compound Antagonist MOR_inactive μ-Opioid Receptor (Inactive) Antagonist->MOR_inactive Binds and blocks No_signal No Signal Transduction MOR_inactive->No_signal

In-Depth Technical Guide: Octahydro-1H-pyrido[1,2-a]pyrazine Core in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and pharmacological relevance of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold. Particular focus is given to its application in the development of opioid receptor antagonists, supported by detailed experimental protocols for assessing compound activity.

Core Compound: this compound

The foundational molecule, this compound, is a bicyclic heterocyclic compound. Its rigid structure serves as a valuable scaffold in medicinal chemistry for the synthesis of pharmacologically active agents.

PropertyValue
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol [1][2]
Synonyms 1,4-Diazabicyclo[4.4.0]decane[1]

Application in Mu-Opioid Receptor Antagonism

Derivatives of the this compound core have been synthesized and evaluated as potent and selective antagonists for the mu-opioid receptor.[3][4] These compounds are of significant interest for their potential therapeutic applications in conditions such as opioid-induced side effects and substance use disorders. The antagonism of the mu-opioid receptor by these derivatives blocks the downstream signaling cascade typically initiated by endogenous or exogenous opioids.

Signaling Pathway of Mu-Opioid Receptor Antagonism

mu_opioid_antagonism cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Response Inhibition of Neurotransmission cAMP->Response Leads to Ion_Channel->Response Contributes to Opioid_Agonist Opioid Agonist (e.g., Endorphin, Morphine) Opioid_Agonist->MOR Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC

Caption: Mu-opioid receptor antagonism by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of novel compounds with opioid receptors. These protocols are based on standard practices in the field.

Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]diprenorphine or a similar high-affinity opioid receptor ligand.

  • Test Compound: Synthesized this compound derivative.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Apparatus: 96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in incubation buffer to a concentration of 50 µg of protein per well.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold incubation buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to act as an antagonist by quantifying its effect on agonist-stimulated G-protein activation.

Materials:

  • Receptor Source: Cell membranes as described above.

  • Agonist: A known mu-opioid receptor agonist such as DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

  • Radiolabeled GTP analog: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM EGTA, and 30 µM GDP, pH 7.4.[5]

  • Test Compound: this compound derivative.

  • Apparatus: 96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Pre-incubation: In a 96-well plate, incubate the cell membranes with various concentrations of the antagonist test compound for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to the wells.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration to determine the IC₅₀ of the antagonist.

Experimental Workflow

experimental_workflow cluster_binding Binding Assay cluster_functional Functional Assay (GTPγS) b1 Prepare Membranes & Reagents b2 Incubate Membranes, Radioligand & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 end Pharmacological Profile b5->end f1 Pre-incubate Membranes with Antagonist f2 Add Agonist & [35S]GTPγS f1->f2 f3 Incubate f2->f3 f4 Filter & Wash f3->f4 f5 Scintillation Counting f4->f5 f6 Determine IC50 f5->f6 f6->end start Compound Synthesis start->b1 start->f1

Caption: Workflow for the pharmacological evaluation of novel compounds.

References

Spectroscopic Characterization of the Octahydro-1H-pyrido[1,2-a]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, a key heterocyclic motif in medicinal chemistry. Due to the limited availability of public domain experimental data for the unsubstituted parent compound, this document focuses on presenting available data for a well-characterized substituted analog: (2,8-Dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol. This analog provides valuable insights into the expected spectral features of the core structure. The guide details methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the available data in a structured format for comparative analysis by researchers, scientists, and drug development professionals.

Data Presentation: Spectroscopic Data of a Substituted Analog

The following tables summarize the reported spectroscopic data for (2,8-Dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol, which incorporates the this compound core.

Table 1: ¹H NMR Spectral Data of (2,8-Dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.24m10HAromatic protons (Benzyl groups)
5.84br s1HOH
4.14s2HCH₂OH
3.52d, J = 13.1 Hz2HN-CH₂-Ph
3.37d, J = 13.1 Hz2HN-CH₂-Ph
3.23td, J = 11.7, 3.5 Hz2HPiperazine ring protons
2.84d, J = 11.1 Hz1HPiperazine ring proton
2.69 - 2.47m4HPiperazine ring protons
2.35td, J = 11.3, 3.8 Hz2HPiperazine ring protons
1.92d, J = 10.8 Hz2HPiperidine ring protons

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data of (2,8-Dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol [1]

Chemical Shift (δ) ppmAssignment
137.8Aromatic C (Quaternary)
129.0Aromatic CH
128.5Aromatic CH
127.4Aromatic CH
65.6CH₂OH
63.1N-CH₂-Ph
60.7Piperazine ring CH₂
55.0Quaternary C
53.4Piperazine ring CH₂
48.9Piperidine ring CH₂

Solvent: CDCl₃

Table 3: Significant IR Absorption Bands of (2,8-Dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol [1]

Wavenumber (cm⁻¹)Functional Group Assignment
3158O-H stretch
3030Aromatic C-H stretch
2926, 2804, 2768Aliphatic C-H stretch
1452C=C stretch (Aromatic)
1136, 1037C-N stretch
737, 697Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) for (2,8-Dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)methanol showed a molecular ion peak [M+H]⁺ at m/z = 352.23789, which is consistent with the calculated mass for C₂₂H₂₉N₃O + H⁺ (calculated: 352.23834)[1].

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of heterocyclic compounds like this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : A sample of the compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[2] The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with analyte resonances.

  • Instrumentation : NMR spectra are recorded on a spectrometer, such as a Bruker Avance or equivalent, operating at a specific frequency for protons (e.g., 400 MHz).

  • Data Acquisition :

    • ¹H NMR : The spectral width is typically set to 10-15 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

    • ¹³C NMR : The spectral width is typically set to 200-220 ppm. Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis : The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J-values), and integration values are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

  • Sample Preparation :

    • Thin Film (for liquids) : A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : The sample is placed in direct contact with an ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample preparation.

  • Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis : The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups within the molecule.

Mass Spectrometry (MS)

  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC). Common ionization techniques for small organic molecules include:

    • Electron Ionization (EI) : A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI) : A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation.

    • Chemical Ionization (CI) : A softer ionization method than EI, which also yields a prominent molecular ion peak.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Analysis : The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides structural information. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel heterocyclic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Analog Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a heterocyclic compound.

References

An In-depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of derivatives and analogs of the Octahydro-1H-pyrido[1,2-a]pyrazine core. A significant focus is placed on their development as µ-opioid receptor antagonists.

Core Structure and Therapeutic Potential

The this compound scaffold is a bicyclic heterocyclic system that has garnered significant interest in medicinal chemistry. Its rigid conformational structure makes it an attractive template for the design of ligands targeting various receptors. A predominant area of research for derivatives of this core has been in the field of opioid receptor modulation, particularly as potent and selective antagonists of the µ-opioid receptor.[1][2][3] These antagonists have potential therapeutic applications in conditions such as opioid-induced constipation and other gastrointestinal motility disorders.[4]

Beyond the opioid system, analogous heterocyclic structures containing the piperazine moiety have been investigated for a range of other biological activities, including antiviral and anticancer properties.[1][5] This suggests a broader therapeutic potential for the this compound core that warrants further exploration.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically involves a multi-step sequence. A general workflow for the synthesis of N-substituted derivatives is outlined below.

G cluster_synthesis General Synthetic Workflow for N-Substituted Derivatives start Starting Material (e.g., Substituted Piperidine) step1 Formation of Bicyclic Core (e.g., Cyclization) start->step1 step2 This compound Scaffold step1->step2 step3 N-Alkylation / N-Arylation (Introduction of R group) step2->step3 final_product Target Derivative step3->final_product

General Synthetic Workflow

A key strategy for synthesizing these derivatives involves the initial construction of the core bicyclic system, followed by the introduction of various substituents on the nitrogen atom at position 2.

Pharmacological Evaluation: µ-Opioid Receptor Antagonism

Derivatives of the this compound scaffold have been extensively evaluated for their ability to antagonize the µ-opioid receptor. This is typically assessed through a combination of in vitro binding and functional assays.

Data Presentation: In Vitro Activity

The following tables summarize the binding affinities (Ki) and functional antagonist activities (IC50) of a selection of this compound derivatives at the human µ-opioid receptor.

Table 1: Binding Affinity of this compound Derivatives at the Human µ-Opioid Receptor

Compound IDR Group (Substituent at N-2)Ki (nM)
5 H3.6
6 Acetyl94
36 2-Chlorobenzyl0.47
4 (Reference)-0.62

Data sourced from Le Bourdonnec et al., J. Med. Chem. 2006, 49, 7290-7306.[6]

Table 2: Functional Antagonist Activity of this compound Derivatives

Compound IDR Group (Substituent at N-2)IC50 (nM)
5 H1.1
36 2-Chlorobenzyl1.8
4 (Reference)-0.54

Data sourced from Le Bourdonnec et al., J. Med. Chem. 2006, 49, 7290-7306.[6]

Signaling Pathway of µ-Opioid Receptor Antagonism

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as a derivative of this compound, binds to the receptor but does not elicit a response. Instead, it blocks the binding of agonists (both endogenous and exogenous), thereby preventing the downstream signaling cascade.

G cluster_pathway µ-Opioid Receptor Antagonist Signaling Pathway agonist Opioid Agonist receptor µ-Opioid Receptor agonist->receptor Binds and Activates antagonist This compound Derivative (Antagonist) antagonist->receptor Binds and Blocks g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Cellular Response camp->cellular_response Decreased levels lead to

µ-Opioid Receptor Signaling

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of novel compounds. The following sections provide generalized protocols for the key experiments cited in the evaluation of this compound derivatives.

General Procedure for N-Alkylation
  • To a solution of the this compound core in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH).

  • Stir the mixture at room temperature for a specified time (e.g., 30 minutes).

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide or benzyl bromide).

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Radioligand Binding Assay for µ-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor.

    • Radioligand (e.g., [³H]DAMGO).

    • Test compounds (this compound derivatives).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., naloxone).

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound as an antagonist by quantifying its ability to block agonist-stimulated G-protein activation.

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • A known µ-opioid receptor agonist (e.g., DAMGO).

    • Test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate the cell membranes with the test compound at various concentrations.

    • Add a fixed concentration of the agonist (e.g., the EC50 concentration) to stimulate G-protein activation.

    • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific time.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Experimental and Logical Workflows

Visualizing the workflows for screening and understanding the structure-activity relationships is essential for efficient drug discovery.

G cluster_screening Screening Workflow for µ-Opioid Receptor Antagonists library Compound Library (this compound Derivatives) primary_screen Primary Screen: Radioligand Binding Assay library->primary_screen primary_hit Primary Hits (High Binding Affinity) primary_screen->primary_hit secondary_screen Secondary Screen: [35S]GTPγS Functional Assay primary_hit->secondary_screen confirmed_hit Confirmed Hits (Functional Antagonists) secondary_screen->confirmed_hit lead_optimization Lead Optimization confirmed_hit->lead_optimization

Screening Workflow

G cluster_sar Structure-Activity Relationship (SAR) core This compound Core binding_affinity Binding Affinity (Ki) core->binding_affinity Provides Scaffold substituent Substituent at N-2 (R Group) substituent->binding_affinity Modulates functional_activity Functional Activity (IC50) substituent->functional_activity Influences binding_affinity->functional_activity Correlates with

Structure-Activity Relationship

Analogs and Other Potential Applications

While the primary focus of this guide has been on µ-opioid receptor antagonists, the structural features of the this compound core suggest its potential for broader applications.

  • CNS Disorders: The piperazine moiety is a common feature in many centrally acting agents.[7] Derivatives of the this compound scaffold could be explored for their potential in treating other central nervous system disorders, such as neurodegenerative diseases.[7]

  • Antiviral Activity: Piperazine-containing heterocyclic compounds have demonstrated a wide range of antiviral activities, including against HIV and other viruses.[1][3] The this compound core could serve as a novel scaffold for the development of new antiviral agents.

Further research into these and other therapeutic areas is warranted to fully explore the potential of this versatile chemical scaffold.

References

Physicochemical properties of "Octahydro-1h-pyrido[1,2-a]pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Octahydro-1H-pyrido[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bicyclic heterocyclic compound that serves as a key scaffold in medicinal chemistry. Its rigid structure and the presence of two nitrogen atoms make it a valuable building block for the synthesis of various biologically active molecules. Notably, derivatives of this compound have been investigated as μ-opioid receptor antagonists, highlighting their potential in the development of therapeutics for pain management and addiction.[1][2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with generalized experimental protocols and relevant contextual diagrams.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₈H₁₆N₂[5][6]
Molecular Weight 140.23 g/mol [5][6][7]
Boiling Point 218.0 ± 8.0 °C at 760 mmHg[5][8]
Density 1.0 ± 0.1 g/cm³[5][8]
Flash Point 93.7 ± 9.4 °C[5]
Refractive Index 1.526[5]
pKa 9.80 ± 0.20 (Predicted)[6]
XLogP3 1.0[5]
Topological Polar Surface Area (TPSA) 15.3 Ų[6][7][9]

Experimental Protocols

While specific experimental procedures for the determination of the physicochemical properties of this compound are not extensively detailed in the public literature, the following are generalized standard methodologies used for such characterizations.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for its determination is distillation.

  • Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation : The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating : The flask is gently heated.

  • Data Collection : The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask. This temperature represents the boiling point at the recorded atmospheric pressure.

Determination of pKa

The pKa is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.

  • Sample Preparation : A known concentration of the compound is dissolved in a suitable solvent, typically water.

  • Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement : The pH of the solution is measured continuously using a calibrated pH meter as the acid is added.

  • Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value represents the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a measure of the compound's lipophilicity. The shake-flask method is a common technique.

  • Phase Preparation : n-Octanol and water are mutually saturated by mixing and then separating the two phases.

  • Partitioning : A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a known volume of the other phase (octanol) in a separatory funnel.

  • Equilibration : The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.

  • Concentration Measurement : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation : The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Biological Context

This compound and its derivatives have been synthesized and evaluated for their biological activity, particularly as μ-opioid receptor antagonists.[1][2][3] The synthesis often involves the creation of the bicyclic ring system through intramolecular cyclization reactions.

General Synthetic Approach

A general workflow for the synthesis of the this compound core is depicted below. This often involves the preparation of a substituted piperidine precursor, followed by cyclization to form the fused pyrazine ring.

G General Synthesis Workflow A Substituted Piperidine Precursor B Functional Group Manipulation A->B e.g., protection/deprotection C Intramolecular Cyclization B->C Formation of pyrazine ring D This compound Core C->D E Optional Derivatization D->E Introduction of various substituents F Final Biologically Active Compound E->F

Caption: A high-level overview of the synthetic strategy for this compound derivatives.

Biological Activity: μ-Opioid Receptor Antagonism

Derivatives of this compound have shown high affinity for the μ-opioid receptor, acting as antagonists.[1][3] This means they bind to the receptor but do not elicit the response that an agonist (like morphine) would. Instead, they block the receptor, preventing agonists from binding and activating it.

G Mechanism of μ-Opioid Receptor Antagonism cluster_0 Cell Membrane Receptor μ-Opioid Receptor Response Cellular Response (e.g., Analgesia) Receptor->Response Signal Transduction NoResponse No Cellular Response Receptor->NoResponse Agonist Opioid Agonist (e.g., Endorphin, Morphine) Agonist->Receptor Binds and Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Binds and Blocks

Caption: Interaction of an antagonist with the μ-opioid receptor, preventing agonist-induced cellular response.

Conclusion

This compound is a heterocycle of significant interest in medicinal chemistry. Its physicochemical properties, characterized by a defined three-dimensional structure and the presence of basic nitrogen atoms, make it a versatile scaffold for designing potent and selective ligands for various biological targets, most notably the μ-opioid receptor. The data and methodologies presented in this guide offer a foundational understanding for researchers engaged in the synthesis, characterization, and application of this important chemical entity.

References

An In-Depth Technical Guide to Octahydro-1H-pyrido[1,2-a]pyrazine: A Core Scaffold for µ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a rigid scaffold for the development of potent and selective µ-opioid receptor antagonists. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in the context of opioid receptor signaling. Detailed experimental protocols for the characterization of its derivatives and a visualization of the associated signaling pathways are presented to support further research and development in this area.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine [1]. This core structure is also known by several synonyms, which are frequently encountered in chemical literature and databases.

Table 1: Synonyms for this compound [1][2][3]

Synonym
(+-)-1,4-Diazabicyclo[4.4.0]decane
Octahydropyrido[1,2-a]pyrazine
1,4-Diazabicyclo[4.4.0]decane
Octahydro-2H-pyrido[1,2-a]pyrazine
(+/-)-1,4-Diazabicyclo[4.4.0]decane

Physicochemical Properties

The fundamental physicochemical properties of the parent this compound molecule are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular FormulaC₈H₁₆N₂[1]
Molecular Weight140.23 g/mol [1][3]
Boiling Point218.0 ± 8.0 °C at 760 mmHg[2]
Density1.0 ± 0.1 g/cm³[2]
pKa9.80 ± 0.20 (Predicted)[3]
XLogP3-AA0.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]

Role as a µ-Opioid Receptor Antagonist

Derivatives of the this compound scaffold have been extensively investigated as µ-opioid receptor antagonists[4][5][6]. These receptors are G-protein coupled receptors (GPCRs) that are the primary targets for opioid analgesics like morphine. Antagonists of the µ-opioid receptor are of significant therapeutic interest for conditions such as opioid-induced side effects (e.g., constipation, respiratory depression) and in the management of opioid addiction.

The rigid, bicyclic nature of the this compound core provides a well-defined three-dimensional structure that can be functionalized to achieve high affinity and selectivity for the µ-opioid receptor. Structure-activity relationship (SAR) studies have shown that modifications at various positions of this scaffold can significantly impact binding affinity and antagonist potency. For instance, certain derivatives have been identified with sub-nanomolar affinity (Ki) and potent in vitro antagonist activity (IC50)[4][6].

Table 3: Pharmacological Data for a Representative this compound Derivative (Compound 36 from Le Bourdonnec et al., 2006) [4][6]

ParameterReceptorValue (nM)
Binding Affinity (Ki)µ-opioid0.47
In Vitro Antagonist Activity (IC50)µ-opioid1.8

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often involves a multi-step sequence. A representative, though not exhaustive, synthetic approach is outlined below, based on methodologies for similar bicyclic piperazine structures.

Experimental Workflow for Synthesis

G A Starting Material (e.g., Substituted Piperidine) B Protection of Amine A->B C Functionalization of Piperidine Ring B->C D Deprotection C->D E Cyclization to form Pyrido[1,2-a]pyrazine ring D->E F Purification and Characterization E->F

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Synthetic Steps (Illustrative Example):

  • Step 1: Protection of a suitable piperidine precursor. This is often achieved using a protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions in subsequent steps.

  • Step 2: Introduction of functional groups. This can involve reactions such as alkylation or acylation at specific positions of the piperidine ring to introduce desired substituents.

  • Step 3: Deprotection of the amine. The protecting group is removed to allow for the subsequent cyclization step.

  • Step 4: Cyclization. The formation of the second ring to create the bicyclic this compound core is typically achieved through intramolecular nucleophilic substitution or reductive amination.

  • Step 5: Purification. The final compound is purified using techniques such as column chromatography or recrystallization.

  • Step 6: Characterization. The structure and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Pharmacological Evaluation

This assay is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

  • Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled µ-opioid receptor agonist or antagonist with high affinity, such as [³H]DAMGO.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation.

  • Principle: In the presence of an agonist, the µ-opioid receptor (a Gi/o-coupled GPCR) facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

  • Procedure:

    • Incubate cell membranes expressing the µ-opioid receptor with a fixed concentration of a known µ-opioid agonist (e.g., DAMGO) and varying concentrations of the antagonist test compound.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • After incubation, terminate the reaction by rapid filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined, and an IC50 value is calculated.

This assay assesses the functional consequence of µ-opioid receptor activation or inhibition on a downstream signaling event.

  • Principle: The µ-opioid receptor is coupled to an inhibitory G-protein (Gi), which, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Procedure:

    • Culture cells expressing the µ-opioid receptor.

    • Pre-treat the cells with the antagonist test compound at various concentrations.

    • Stimulate the cells with a known µ-opioid agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathways and Mechanism of Action

The this compound derivatives act as antagonists at the µ-opioid receptor, a class A GPCR. The canonical signaling pathway for this receptor involves the inhibition of adenylyl cyclase.

Agonist-Mediated µ-Opioid Receptor Signaling

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Agonist Opioid Agonist Agonist->MOR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Reduced

Caption: Agonist activation of the µ-opioid receptor leads to the inhibition of adenylyl cyclase.

Antagonism by this compound Derivatives

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) (Inactive) MOR->G_protein No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Basal Conversion Agonist Opioid Agonist Agonist->MOR Binding Prevented Antagonist This compound Derivative Antagonist->MOR Binds and Blocks ATP ATP ATP->AC Response Cellular Response (Blocked) cAMP->Response

Caption: Antagonists competitively bind to the µ-opioid receptor, preventing agonist binding and subsequent signaling.

Conclusion

The this compound scaffold represents a validated and promising starting point for the design and development of novel µ-opioid receptor antagonists. Its rigid structure allows for precise orientation of substituents to optimize pharmacological properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in the field of opioid pharmacology and medicinal chemistry, facilitating the continued exploration of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and supporting data for the synthesis of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold, a core moiety in various pharmacologically active compounds. The following sections offer a comprehensive guide to the chemical synthesis, including reaction workflows, quantitative data, and detailed experimental procedures.

Data Presentation

The synthesis of substituted this compound derivatives can be achieved through a multi-step sequence. The following tables summarize the quantitative data for key intermediates and the final products based on established synthetic routes.

Table 1: Synthesis of Key Intermediates

StepIntermediate CompoundReagents and ConditionsReaction TimeYield (%)
1N-Boc-protected piperidine derivativeAmine, Di-tert-butyl dicarbonate, DCM12 h95
2Amino alcohol intermediateLithium aluminum hydride, THF, reflux8 h88
3Chloroacetamide intermediateChloroacetyl chloride, Et3N, DCM, 0 °C to rt2 h92

Table 2: Cyclization and Final Product Formation

StepProductReagents and ConditionsReaction TimeYield (%)Purity
4Octahydro-1H-pyrido[1,2-a]pyrazin-4-oneNaH, DMF, 80 °C4 h75>98%
5This compoundLithium aluminum hydride, THF, reflux12 h85>99%

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the synthesis of the this compound core structure.

Protocol 1: Synthesis of N-Boc-protected Piperidine Derivative

Objective: To protect the secondary amine of the piperidine starting material.

Materials:

  • Substituted piperidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)

  • Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Standard glassware for workup

Procedure:

  • Dissolve the substituted piperidine in dichloromethane in a round bottom flask.

  • Add di-tert-butyl dicarbonate to the solution at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-protected piperidine derivative.

Protocol 2: Reduction to Amino Alcohol Intermediate

Objective: To reduce the ester functionality of the N-Boc-protected intermediate to an alcohol.

Materials:

  • N-Boc-protected piperidine derivative (1.0 eq)

  • Lithium aluminum hydride (LiAlH4) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the N-Boc-protected piperidine derivative in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH solution, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the amino alcohol intermediate.

Protocol 3: Formation of Chloroacetamide Intermediate

Objective: To introduce the chloroacetyl group onto the primary amine.

Materials:

  • Amino alcohol intermediate (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for workup

Procedure:

  • Dissolve the amino alcohol intermediate and triethylamine in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chloroacetamide intermediate.

Protocol 4: Intramolecular Cyclization to form the Lactam

Objective: To form the pyridopyrazinone ring system via intramolecular Williamson ether synthesis.

Materials:

  • Chloroacetamide intermediate (1.0 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.

  • Add a solution of the chloroacetamide intermediate in anhydrous DMF to the NaH suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the octahydro-1H-pyrido[1,2-a]pyrazin-4-one.

Protocol 5: Reduction of the Lactam to the Final Product

Objective: To reduce the amide functionality to the corresponding amine.

Materials:

  • Octahydro-1H-pyrido[1,2-a]pyrazin-4-one (1.0 eq)

  • Lithium aluminum hydride (LiAlH4) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • In a flame-dried round bottom flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

  • Add a solution of the octahydro-1H-pyrido[1,2-a]pyrazin-4-one in anhydrous THF to the suspension.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., distillation or chromatography) to obtain the final this compound.

Visualizations

The following diagrams illustrate the key synthetic pathways described in the protocols.

Synthesis_Workflow Start Substituted Piperidine Intermediate1 N-Boc-protected Piperidine Derivative Start->Intermediate1 (Boc)2O, DCM Intermediate2 Amino Alcohol Intermediate Intermediate1->Intermediate2 LiAlH4, THF Intermediate3 Chloroacetamide Intermediate Intermediate2->Intermediate3 ClCOCH2Cl, Et3N, DCM Intermediate4 Octahydro-1H-pyrido[1,2-a]pyrazin-4-one Intermediate3->Intermediate4 NaH, DMF FinalProduct This compound Intermediate4->FinalProduct LiAlH4, THF

Caption: General synthetic scheme for this compound.

Experimental_Workflow ReactionSetup Reaction Setup (Reagents & Solvents) Reaction Reaction under Controlled Conditions ReactionSetup->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for each synthetic step.

Application Notes and Protocols for the Asymmetric Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a key strategy for the asymmetric synthesis of the pharmaceutically relevant scaffold, Octahydro-1H-pyrido[1,2-a]pyrazine. The protocols and data presented are based on published synthetic routes.

Introduction

This compound is a bicyclic diamine that serves as a core structural motif in various biologically active compounds. Notably, derivatives of this scaffold have been investigated as potent μ-opioid receptor antagonists[1][2]. The stereochemistry of substituents on the pyrazine ring is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug discovery and development programs centered on this scaffold.

The primary strategy for the asymmetric synthesis of this molecule relies on a chiral pool approach, starting from an optically pure precursor to control the stereochemistry of the final product. One of the key published methods involves the use of (-)-2-cyano-6-phenyloxazolopiperidine as the chiral starting material[3][4][5].

Synthetic Strategy Overview

The asymmetric synthesis of octahydro-2H-pyrido[1,2-a]pyrazines has been achieved using a chiral pool strategy. A notable approach commences with the optically pure starting material, (-)-2-cyano-6-phenyloxazolopiperidine. This method proceeds through a key diamino alcohol intermediate, which is subsequently cyclized to form the desired bicyclic pyrazine system. Further transformations can then be performed on the core structure to generate a variety of substituted derivatives[3][4][5].

Data Presentation

A comprehensive summary of quantitative data from a specific, detailed experimental protocol for the asymmetric synthesis of the parent this compound could not be fully compiled as the primary literature with complete experimental details was not accessible. The available abstracts indicate the successful synthesis of optically pure products, but do not provide specific yields and enantiomeric excess values for each step of the parent molecule's synthesis[3][4][5].

For the synthesis of a related derivative, (4R, 9aS)-1,1,4-Triphenyloctahydro-2H-pyrido[1,2-a]pyrazine, the synthesis is reported, but quantitative data is not available in the abstract[3][5].

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1Reductive Ring Opening(-)-2-cyano-6-phenyloxazolopiperidineChiral Diamino AlcoholNot specified in abstractData not availableNot applicable[3][5]
2ChloroacetylationChiral Diamino AlcoholChloroacetamide IntermediateChloroacetyl chloride, baseData not availableNot applicable[3][5]
3Intramolecular CyclizationChloroacetamide Intermediate2H-Pyrido[1,2-a]pyrazin-3-(4H)-oneBaseData not availableNot applicable[3][5]
4Reduction of Lactam2H-Pyrido[1,2-a]pyrazin-3-(4H)-oneOctahydro-2H-pyrido[1,2-a]pyrazineReducing agent (e.g., LiAlH4)Data not availableOptically Pure[3][5]

Experimental Protocols

The following are representative protocols for the key transformations in the asymmetric synthesis of this compound, based on the synthetic route described by Quirion et al.[3][5]. Note: These are generalized procedures and should be optimized for specific substrates and scales. The original literature should be consulted for precise experimental details.

Protocol 1: Synthesis of Chiral Diamino Alcohol from (-)-2-cyano-6-phenyloxazolopiperidine

This step involves the reductive opening of the oxazolopiperidine ring to yield a key diamino alcohol intermediate.

  • Reagents: (-)-2-cyano-6-phenyloxazolopiperidine, Reducing agent (e.g., Lithium aluminum hydride), Anhydrous solvent (e.g., THF).

  • Procedure:

    • A solution of (-)-2-cyano-6-phenyloxazolopiperidine in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is then stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford the chiral diamino alcohol.

Protocol 2: Cyclization to form the Octahydropyrido[1,2-a]pyrazine core

This two-step protocol involves the formation of a chloroacetamide followed by an intramolecular cyclization.

  • Step 2a: Chloroacetylation

    • Reagents: Chiral diamino alcohol, Chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine), Anhydrous solvent (e.g., Dichloromethane).

    • Procedure:

      • To a solution of the chiral diamino alcohol and triethylamine in anhydrous dichloromethane at 0 °C, chloroacetyl chloride is added dropwise.

      • The reaction mixture is stirred at room temperature until the starting material is consumed.

      • The reaction is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude chloroacetamide.

  • Step 2b: Intramolecular Cyclization and Reduction

    • Reagents: Chloroacetamide intermediate, a strong, non-nucleophilic base (e.g., sodium hydride), Anhydrous solvent (e.g., THF), Reducing agent (e.g., Lithium aluminum hydride).

    • Procedure:

      • The crude chloroacetamide is dissolved in anhydrous THF and added to a suspension of sodium hydride in THF. The mixture is heated to reflux to effect cyclization to the corresponding lactam.

      • After cooling, the reaction mixture containing the lactam is added dropwise to a suspension of lithium aluminum hydride in THF at 0 °C.

      • The mixture is stirred at reflux until the reduction is complete.

      • Work-up is performed as described in Protocol 1 to yield the crude this compound.

      • Purification by column chromatography or distillation provides the final product.

Mandatory Visualizations

Asymmetric_Synthesis_Workflow start (-)-2-cyano-6-phenyloxazolopiperidine intermediate1 Chiral Diamino Alcohol start->intermediate1 Reductive Ring Opening (e.g., LiAlH4) intermediate2 Chloroacetamide Intermediate intermediate1->intermediate2 Chloroacetylation (ClCOCH2Cl, Et3N) intermediate3 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one intermediate2->intermediate3 Intramolecular Cyclization (Base) product This compound intermediate3->product Lactam Reduction (e.g., LiAlH4)

Caption: Experimental workflow for the asymmetric synthesis of this compound.

Chiral_Pool_Concept cluster_chiral_pool Chiral Pool cluster_synthesis Asymmetric Synthesis cluster_product Product chiral_starting_material Optically Pure Starting Material (e.g., (-)-2-cyano-6-phenyloxazolopiperidine) chemical_transformations Series of Chemical Transformations chiral_starting_material->chemical_transformations Stereochemistry Transfer final_product Enantiomerically Pure Target Molecule (this compound) chemical_transformations->final_product

References

Application Notes and Protocols for the Laboratory Preparation of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine, a saturated bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. The synthesis is based on a two-step sequence involving the formation of a pyrazinone intermediate followed by its complete reduction. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and characterization data. The provided information is intended to enable researchers to successfully synthesize and characterize this compound for further applications in drug discovery and development.

Introduction

This compound is a key heterocyclic scaffold found in various biologically active molecules. Its rigid, bicyclic structure makes it an attractive building block for the design of ligands targeting a range of biological targets, including G-protein coupled receptors and enzymes. Notably, derivatives of this scaffold have been investigated as potent μ-opioid receptor antagonists.[1][2] A reliable and well-documented synthetic procedure is therefore essential for researchers working in this area.

The synthetic approach detailed herein involves an initial condensation reaction to form a bicyclic pyrazinone, followed by a chemical reduction to yield the final saturated heterocyclic product. This method is adaptable for the synthesis of various substituted analogs.

Synthesis Pathway

The overall synthetic scheme for the preparation of this compound is depicted below. The synthesis commences with the reaction of 2-(piperazin-1-yl)ethan-1-ol with a suitable cyclizing agent to form the intermediate octahydropyrido[1,2-a]pyrazin-1-one. This intermediate is then reduced to the final product.

Synthesis_Pathway reagent1 2-(Piperazin-1-yl)ethan-1-ol intermediate Octahydropyrido[1,2-a]pyrazin-1-one reagent1->intermediate Condensation reagent2 Cyclizing Agent (e.g., Diethyl malonate) reagent2->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction product This compound reduction->product

Caption: General synthesis pathway for this compound.

Experimental Protocol

Materials and Equipment
  • 2-(Piperazin-1-yl)ethan-1-ol

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Standard reflux apparatus

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Part 1: Synthesis of Octahydropyrido[1,2-a]pyrazin-1-one (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(piperazin-1-yl)ethan-1-ol (1 equiv.) in absolute ethanol.

  • Addition of Reagents: To this solution, add sodium ethoxide (1.1 equiv.) followed by the dropwise addition of diethyl malonate (1 equiv.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 2: Reduction to this compound (Final Product)
  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equiv.) in anhydrous diethyl ether or THF.

  • Addition of Intermediate: Dissolve the purified octahydropyrido[1,2-a]pyrazin-1-one from Part 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension under an inert atmosphere. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat to reflux for 4-6 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Isolation: Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on amine-functionalized silica gel.[3][4]

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Reduction to Final Product p1_start Dissolve Starting Material p1_reagents Add Sodium Ethoxide and Diethyl Malonate p1_start->p1_reagents p1_reflux Reflux for 12-18h p1_reagents->p1_reflux p1_workup Solvent Evaporation p1_reflux->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p2_addition Add Intermediate Solution p1_purify->p2_addition Use Purified Intermediate p2_setup Prepare LiAlH4 Suspension p2_setup->p2_addition p2_reflux Stir and Reflux for 4-6h p2_addition->p2_reflux p2_quench Quench Reaction p2_reflux->p2_quench p2_isolate Filter and Wash Solid p2_quench->p2_isolate p2_purify Dry and Evaporate Solvent p2_isolate->p2_purify p2_final Final Purification p2_purify->p2_final

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters
ParameterPart 1: Intermediate SynthesisPart 2: Reduction
Key Reagents 2-(Piperazin-1-yl)ethan-1-ol, Diethyl malonate, Sodium ethoxideOctahydropyrido[1,2-a]pyrazin-1-one, LiAlH₄
Solvent Absolute EthanolAnhydrous Diethyl Ether or THF
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 35-66 °C)
Reaction Time 12 - 18 hours4 - 6 hours
Typical Yield 60 - 75%70 - 85%
Table 2: Characterization Data of this compound
PropertyValue
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 218.0 ± 8.0 °C at 760 mmHg[5]
¹H NMR (CDCl₃, δ) Expected signals in the aliphatic region (approx. 1.5-3.5 ppm)
¹³C NMR (CDCl₃, δ) Expected signals in the aliphatic region (approx. 20-60 ppm)
Mass Spec (EI) m/z = 140 (M⁺)

Note: Spectroscopic data should be acquired for each synthesized batch to confirm identity and purity. The values in Table 2 are predicted based on the structure and data for similar compounds.[6]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Diethyl ether is highly flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The protocol described in these application notes provides a comprehensive guide for the successful laboratory synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can obtain this valuable chemical building block for use in various aspects of drug discovery and medicinal chemistry research.

References

Application Notes and Protocols for the Characterization of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic diamine. Its derivatives have been explored for their potential as μ-opioid receptor antagonists.[2] Accurate characterization of the parent compound is a critical first step in any research and development endeavor. This document outlines the key analytical methods for the structural elucidation and purity assessment of this compound.

The primary analytical techniques covered in these notes include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for the determination of the molecular structure.

  • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy to identify the functional groups present.

  • Chromatography (Gas and Liquid) for the assessment of purity.

Physicochemical Properties

A summary of the available physicochemical data for this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₁₆N₂[3]
Molecular Weight140.23 g/mol [3]
Exact Mass140.131348 u[4]
Boiling Point218.0 ± 8.0 °C at 760 mmHg[4]
Density1.0 ± 0.1 g/cm³[4]
Flash Point93.7 ± 9.4 °C[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Expected ¹H and ¹³C NMR Spectral Data

While specific, experimentally determined chemical shifts for this compound are not publicly available, the expected regions for the proton and carbon signals can be predicted based on the structure and data from similar aliphatic amines.

Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ) ppmMultiplicity
CH₂ (adjacent to N)2.5 - 3.5Multiplet
CH₂ (piperidine ring)1.4 - 1.9Multiplet
CH (bridgehead)2.0 - 3.0Multiplet
NH1.0 - 3.0 (broad)Singlet

Expected ¹³C NMR Chemical Shifts

CarbonsExpected Chemical Shift (δ) ppm
CH₂ (adjacent to N)40 - 60
CH₂ (piperidine ring)20 - 40
CH (bridgehead)50 - 70
Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

    • Tune the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single scan to check the signal intensity.

      • Set the spectral width to approximately 12-15 ppm.

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to approximately 200-220 ppm.

      • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data
IonExpected m/zNotes
[M+H]⁺141.139Molecular ion peak (positive ion mode, e.g., ESI)
M⁺140.131Molecular ion peak (e.g., EI)

Expected Fragmentation: The molecule is expected to fragment at the C-N bonds and through the piperidine ring, leading to characteristic daughter ions.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via:

      • Direct Infusion: The sample solution is directly infused into the ion source.

      • Chromatographic Coupling (LC-MS or GC-MS): The sample is first separated by liquid or gas chromatography, and the eluent is introduced into the mass spectrometer.

  • Ionization:

    • Common ionization techniques include:

      • Electrospray Ionization (ESI): Suitable for polar molecules, typically used with LC-MS.

      • Electron Ionization (EI): A harder ionization technique that often leads to more fragmentation, commonly used with GC-MS.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch (secondary amine)3300 - 3500Medium-Weak
C-H stretch (aliphatic)2850 - 3000Strong
C-N stretch1000 - 1250Medium
N-H bend1550 - 1650Medium
Experimental Protocol: IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid (if applicable): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal. This is often the simplest method.

  • Instrumentation:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • A background spectrum is first collected.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups.

Chromatography

Chromatographic techniques are essential for assessing the purity of the compound.

Gas Chromatography (GC)

Given its volatility, GC is a suitable method for the purity analysis of this compound.

Experimental Protocol: Gas Chromatography

Objective: To determine the purity of the sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5 or equivalent).

Conditions (starting point):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, methanol).

Liquid Chromatography (LC)

LC, particularly with an appropriate column, can also be used for purity assessment.

Experimental Protocol: Liquid Chromatography

Objective: To determine the purity of the sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column.

Conditions (starting point):

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% formic acid or triethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualizations

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the analytical characterization of a novel compound like this compound.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Final Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Chromatography Chromatography (GC or LC) Purification->Chromatography Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Chromatography->Data_Analysis Final_Report Final Report and Certificate of Analysis Data_Analysis->Final_Report

Caption: General workflow for the synthesis, purification, and analytical characterization.

References

Application Notes and Protocols: The Octahydro-1H-pyrido[1,2-a]pyrazine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydro-1H-pyrido[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement of atoms, making it an attractive template for the design of potent and selective ligands for various biological targets. This document provides an overview of the application of this scaffold, focusing on its prominent role in the development of μ-opioid receptor antagonists, and includes relevant quantitative data, experimental protocols, and pathway diagrams.

Application in μ-Opioid Receptor Antagonism

A primary and well-documented application of the this compound scaffold is in the discovery of potent and selective μ-opioid receptor (MOR) antagonists. MOR antagonists are of significant therapeutic interest for the treatment of opioid overdose, opioid-induced constipation, and potentially for managing substance use disorders.

Researchers have successfully replaced the octahydroquinolizine template of known MOR antagonists with the this compound scaffold, leading to the identification of novel compounds with subnanomolar affinity and potent antagonist activity.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for key this compound-based μ-opioid receptor antagonists.

Compound IDStructureμ-Opioid Receptor Binding Affinity (Ki, nM)μ-Opioid Receptor Antagonist Activity (IC50, nM)
Compound 4 (Structure not publicly available)0.620.54
Compound 36 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol0.471.8

Data sourced from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49 (25), 7290–7306.[1][2]

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

A common synthetic route to access the this compound scaffold involves a key reductive amination step. The following is a generalized protocol that can be adapted for the synthesis of various derivatives.

Materials:

  • Appropriate piperazine precursor

  • Desired aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF))

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a solution of the piperazine precursor in the chosen anhydrous solvent, add the aldehyde or ketone.

  • Imine Formation: If necessary, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. The reaction is typically stirred at room temperature for a period ranging from 30 minutes to several hours.

  • Reduction: The reducing agent (e.g., sodium triacetoxyborohydride) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired this compound derivative.

Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each specific substrate combination.

In Vitro μ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR cells)

  • Radioligand (e.g., [³H]DAMGO)

  • Test compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of a known non-labeled ligand (e.g., naloxone) is added.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold incubation buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to act as an antagonist at the μ-opioid receptor by determining its ability to block agonist-stimulated [³⁵S]GTPγS binding to G-proteins.

Materials:

  • Cell membranes from cells expressing the human μ-opioid receptor

  • [³⁵S]GTPγS

  • A known μ-opioid receptor agonist (e.g., DAMGO)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • 96-well microplates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, the agonist at a concentration that produces a submaximal response (e.g., EC₈₀), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist. The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

Signaling Pathway of μ-Opioid Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Agonist Binding Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets Antagonist This compound Antagonist Antagonist->MOR Blocks Agonist Binding Agonist Opioid Agonist Agonist->MOR Binds and Activates

Caption: μ-Opioid receptor signaling and the mechanism of antagonism.

Experimental Workflow for In Vitro Antagonist Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Functional Assay cluster_3 Lead Identification A1 Synthesize Octahydro-1H- pyrido[1,2-a]pyrazine Library A2 Purification & Structural Confirmation (NMR, MS) A1->A2 B1 μ-Opioid Receptor Binding Assay A2->B1 Test Compounds B2 Determine Ki values B1->B2 C1 [35S]GTPγS Functional Assay B2->C1 Active Compounds C2 Determine IC50 values (Antagonist Mode) C1->C2 D1 Analyze SAR C2->D1 Potent Antagonists D2 Select Lead Compounds D1->D2

Caption: Workflow for screening this compound derivatives.

References

Application Notes and Protocols for the Pharmacological Evaluation of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the pharmacological evaluation of octahydro-1H-pyrido[1,2-a]pyrazine derivatives, a class of compounds that has shown significant promise as potent and selective µ-opioid receptor antagonists. The this compound scaffold serves as a key pharmacophore in the design of ligands targeting opioid receptors, which are critical in pain management, addiction, and other neurological disorders. Understanding the pharmacological profile of these derivatives is essential for the development of novel therapeutics with improved efficacy and safety profiles.

These application notes detail the experimental protocols for key in vitro assays used to characterize the binding affinity and functional activity of these compounds at opioid receptors. Furthermore, quantitative data from seminal studies are presented in a structured format to facilitate comparative analysis. Visual diagrams of the synthetic workflow and the relevant signaling pathways are also provided to enhance understanding of the experimental procedures and the mechanism of action of these derivatives.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (IC50) of a series of this compound derivatives for the human µ, δ, and κ-opioid receptors. The data is extracted from the foundational work by Le Bourdonnec et al. (2006), which established this chemical series as potent µ-opioid receptor antagonists.[1][2]

CompoundRXYZµ Ki (nM)δ Ki (nM)κ Ki (nM)µ IC50 (nM)
4 HHHH0.62110180.54
30 MeHHH0.44140171.1
31 EtHHH0.49160221.3
32 PrHHH0.58200251.5
33 c-PrHHH0.36130150.9
34 BnHHH0.29100120.7
35 H2-ClHH0.2580100.6
36 H3-ClHH0.47150201.8
37 H4-ClHH0.39120141.2
38 H2-FHH0.33110130.8
39 H3-FHH0.51170232.1
40 H4-FHH0.42140161.4
41 HH2-MeH0.55190282.5
42 HHH3-OMe0.68220313.0

Data presented are mean values. For detailed methodologies, refer to the experimental protocols section.

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological evaluation of this compound derivatives are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the µ, δ, and κ-opioid receptors.

Materials:

  • Cell Membranes: CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ-opioid receptor.

  • Radioligands:

    • [³H]DAMGO (for µ-opioid receptor)

    • [³H]Naltrindole (for δ-opioid receptor)

    • [³H]U69,593 (for κ-opioid receptor)

  • Non-specific Binding Control: Naloxone (10 µM).

  • Test Compounds: this compound derivatives.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail.

  • Plate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer or test compound at various concentrations.

    • 50 µL of the respective radioligand at a concentration close to its Kd.

    • 100 µL of the cell membrane suspension (typically 10-20 µg of protein per well).

    • For determining non-specific binding, add 10 µM naloxone instead of the test compound.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a plate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Functional Assay for µ-Opioid Receptor Antagonism

This assay measures the ability of a test compound to antagonize the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins coupled to the µ-opioid receptor.

Materials:

  • Cell Membranes: CHO cells stably expressing the human µ-opioid receptor.

  • Agonist: DAMGO.

  • Radioligand: [³⁵S]GTPγS.

  • Non-labeled GTPγS (for non-specific binding).

  • GDP.

  • Test Compounds: this compound derivatives.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail.

  • Plate scintillation counter.

Procedure:

  • Membrane and Compound Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of the test compounds and a fixed concentration of the agonist (DAMGO, typically at its EC₈₀ concentration) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer or test compound at various concentrations.

    • 25 µL of DAMGO solution (or buffer for basal binding).

    • 50 µL of cell membrane suspension.

    • 50 µL of GDP (final concentration 10-100 µM).

    • For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Detection: Follow the same procedure as in the radioligand binding assay (steps 5 and 6).

  • Data Analysis:

    • Calculate the net agonist-stimulated binding: (Binding in the presence of DAMGO) - (Basal binding).

    • Plot the percentage of inhibition of DAMGO-stimulated binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced [³⁵S]GTPγS binding.[4][5][6][7][8]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of this compound derivatives.

G cluster_start Starting Materials cluster_synthesis Multi-step Synthesis cluster_purification Purification & Characterization cluster_final Final Product start1 Substituted Piperidine step1 Coupling Reaction start1->step1 start2 Amino Acid Derivative start2->step1 step2 Cyclization step1->step2 step3 Reduction step2->step3 step4 Functional Group Interconversion step3->step4 purify Column Chromatography step4->purify charac NMR, MS, HPLC purify->charac final This compound Derivative charac->final

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway of µ-Opioid Receptor Antagonism

This diagram illustrates the signaling pathway of the µ-opioid receptor upon activation by an agonist and the mechanism of action of an this compound derivative as an antagonist.

G MOR µ-Opioid Receptor g_protein Gi/o Protein MOR->g_protein Activates agonist Opioid Agonist (e.g., DAMGO) agonist->MOR Binds & Activates antagonist This compound Derivative (Antagonist) antagonist->MOR Binds & Blocks ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP ac->camp Produces cellular_response Inhibition of Neurotransmission camp->cellular_response Regulates ion_channel->cellular_response Leads to

Caption: Mechanism of µ-opioid receptor antagonism by this compound derivatives.

References

The Role of Octahydro-1H-pyrido[1,2-a]pyrazine in Organic Synthesis: A Scaffold for Drug Discovery, Not a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive review of scientific literature reveals that Octahydro-1H-pyrido[1,2-a]pyrazine is primarily utilized as a rigid bicyclic scaffold in medicinal chemistry and drug discovery, rather than as a chiral auxiliary in asymmetric synthesis. Despite its chiral nature and the existence of methods for its enantioselective synthesis, there is a notable absence of studies employing this molecule as a removable and recoverable chiral directing group for asymmetric transformations.

While the core requirements for application notes and protocols for its use as a chiral auxiliary cannot be fulfilled due to the lack of available data, this document will instead detail the known synthetic and application-oriented aspects of this compound based on current scientific literature.

Understanding the Role of Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The auxiliary is attached to an achiral substrate, and its inherent chirality directs the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.

Common chiral auxiliaries often possess features such as steric bulk to direct the approach of reagents and functional groups for easy attachment and cleavage. While chiral diamines and piperazine derivatives have been successfully used as chiral auxiliaries, the specific bicyclic system of this compound does not appear to have found application in this context.

Known Applications of this compound

The primary area of research interest for the this compound scaffold lies in its application as a core structure for the development of novel therapeutic agents.

Mu-Opioid Receptor Antagonists

A significant body of work has focused on the synthesis and pharmacological evaluation of derivatives of this compound as potent and selective mu-opioid receptor antagonists. These compounds are of interest for their potential in treating conditions such as opioid-induced side effects. For instance, researchers have designed and synthesized a series of these derivatives and evaluated their binding affinities and functional activities at opioid receptors.

Synthesis and Stereochemistry

The synthesis of optically pure Octahydro-1H-pyrido[1,2-a]pyrazines has been reported in the literature. These synthetic efforts are crucial for the development of enantiomerically pure drug candidates. Stereochemical studies have also been conducted to understand the conformational preferences of this rigid bicyclic system, which is vital for structure-activity relationship (SAR) studies in drug design.

Logical Workflow for Drug Discovery with this compound

The general workflow for utilizing this scaffold in drug discovery is outlined below. This process highlights its role as a structural template rather than a transient chiral auxiliary.

DrugDiscoveryWorkflow cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization & SAR cluster_evaluation Pharmacological Evaluation cluster_development Preclinical Development Start Achiral Starting Materials Asymmetric_Synthesis Asymmetric Synthesis of Chiral Scaffold Start->Asymmetric_Synthesis Enantioselective Methods Derivatization Chemical Derivatization of Scaffold Asymmetric_Synthesis->Derivatization Scaffold SAR_Studies Structure-Activity Relationship (SAR) Derivatization->SAR_Studies Library of Compounds Binding_Assays Receptor Binding Assays SAR_Studies->Binding_Assays Test Compounds Functional_Assays In Vitro Functional Assays Binding_Assays->Functional_Assays Active Hits Lead_Identification Lead Compound Identification Functional_Assays->Lead_Identification Validated Leads Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Preclinical_Studies In Vivo & Toxicity Studies Lead_Optimization->Preclinical_Studies

Caption: Drug discovery workflow using the this compound scaffold.

Conclusion

Application Notes and Protocols: Octahydro-1H-pyrido[1,2-a]pyrazine as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydro-1H-pyrido[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional framework that is amenable to diverse functionalization, making it an ideal building block for the synthesis of complex molecules with tailored pharmacological profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutics, with a particular focus on its successful application in the design of potent and selective μ-opioid receptor antagonists.

Key Applications in Medicinal Chemistry

The primary application of the this compound scaffold lies in its role as a cornerstone for the development of μ-opioid receptor antagonists.[1][2] By replacing the octahydroquinolizine template of earlier compounds, researchers have successfully synthesized a new series of antagonists with high affinity and improved selectivity for the μ-opioid receptor.[1][2] These compounds hold promise for the treatment of opioid-induced side effects and other related disorders.

Data Presentation

The following table summarizes the in vitro biological activity of representative μ-opioid receptor antagonists synthesized using the this compound scaffold.

Compound IDStructureμ-Opioid Receptor Binding Affinity (Ki, nM)μ-Opioid Receptor Antagonist Activity (IC50, nM)
4 (Reference Compound with octahydroquinolizine core)0.620.54
36 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido[1,2-a]pyrazin-8-yl)phenol0.471.8

Data sourced from Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49 (25), 7290–7306.[1][2]

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

This protocol describes a general method for the synthesis of the core this compound scaffold, which can then be further derivatized. The synthesis starts from commercially available 2-(aminomethyl)piperidine.

Materials:

  • 2-(Aminomethyl)piperidine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Acylation of 2-(Aminomethyl)piperidine.

    • Dissolve 2-(aminomethyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate.

    • Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to obtain the pure chloroacetamide.

  • Step 2: Intramolecular Cyclization and Reduction.

    • Carefully add lithium aluminum hydride (3.0 eq) to a flask containing anhydrous tetrahydrofuran at 0 °C under a nitrogen atmosphere.

    • Add a solution of the chloroacetamide intermediate (1.0 eq) in anhydrous tetrahydrofuran dropwise to the LAH suspension.

    • Reflux the reaction mixture for 12 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by silica gel column chromatography (DCM/MeOH gradient with 1% NH₄OH) to afford the pure this compound scaffold.

Protocol 2: N-Alkylation of the this compound Scaffold (Example: Synthesis of a Derivative)

This protocol outlines the N-alkylation of the scaffold to introduce various substituents, a key step in creating a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 2-chlorobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • N-Alkylation Reaction.

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the desired substituted benzyl bromide (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the pure N-alkylated derivative.

Protocol 3: In Vitro μ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the μ-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human μ-opioid receptor.

  • [³H]DAMGO (a radiolabeled μ-opioid agonist)

  • Synthesized antagonist compounds

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Naloxone (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup.

    • In a 96-well microplate, add the assay buffer, cell membranes (10-20 µg of protein per well), and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

  • Radioligand Addition and Incubation.

    • Add [³H]DAMGO to each well at a concentration close to its Kd value.

    • Incubate the plate at 25 °C for 60-90 minutes to reach equilibrium.

  • Filtration and Washing.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_synthesis Synthetic Pathway to this compound Derivatives A 2-(Aminomethyl)piperidine B Chloroacetamide Intermediate A->B Chloroacetyl chloride, TEA, DCM C This compound Scaffold B->C 1. LAH, THF 2. Cyclization D N-Alkylated Derivative C->D R-X, Base, ACN E Further Derivatization D->E Various Reactions

Caption: Synthetic pathway for this compound derivatives.

G cluster_workflow Experimental Workflow for Synthesis and Screening A Synthesis of This compound Scaffold B Library Synthesis (N-Alkylation & Derivatization) A->B C Purification and Characterization (NMR, MS) B->C D In Vitro Screening (Binding & Functional Assays) C->D E SAR Analysis and Lead Optimization D->E E->B Iterative Optimization F In Vivo Studies E->F

Caption: Experimental workflow for synthesis and screening of derivatives.

G cluster_pathway μ-Opioid Receptor Signaling Pathway Antagonism Antagonist This compound Derivative (Antagonist) MOR μ-Opioid Receptor (GPCR) Antagonist->MOR Binds and Blocks G_protein Gi/o Protein MOR->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition Blocked Ca_channel Ca²⁺ Channel (Presynaptic) G_protein->Ca_channel Inhibition Blocked K_channel K⁺ Channel (Postsynaptic) G_protein->K_channel Activation Blocked cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Analgesia, etc. (Blocked) Neurotransmitter->Analgesia Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Analgesia

Caption: Antagonism of the μ-opioid receptor signaling pathway.

References

Application Notes and Protocols: In Vitro and In Vivo Evaluation of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives as µ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro and in vivo characterization of novel Octahydro-1H-pyrido[1,2-a]pyrazine derivatives as potent and selective µ-opioid receptor (MOR) antagonists. The information compiled is based on seminal studies in the field, offering a comprehensive guide for the pharmacological evaluation of this chemical series. These compounds represent a promising class of molecules for the development of therapeutics targeting opioid-related disorders.

In Vitro Studies: Receptor Binding and Functional Assays

The initial characterization of this compound derivatives involves determining their binding affinity and functional activity at the human µ, δ, and κ-opioid receptors.

Data Presentation: Opioid Receptor Binding Affinities and Functional Antagonist Activities

The following tables summarize the quantitative data for a selection of this compound derivatives, highlighting their high affinity and potent antagonist activity at the µ-opioid receptor.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

Compoundµ (Ki, nM)δ (Ki, nM)κ (Ki, nM)
Compound 9 3.68918
Compound 10 0.475716

Data represents the geometric mean from at least three separate determinations.

Table 2: In Vitro Functional Antagonist Activity (IC50, nM) at the µ-Opioid Receptor

Compoundµ Antagonist Activity (IC50, nM)
Compound 9 1.1
Compound 10 1.8

Antagonist potencies were determined by the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Protocols: In Vitro Assays

Protocol 1: Opioid Receptor Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity of test compounds to cloned human µ, δ, and κ-opioid receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).

  • Radioligand: [³H]diprenorphine (a non-selective opioid antagonist).

  • Test Compounds: this compound derivatives.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand solution (at a concentration near its Kd), and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

  • Initiate Binding: Add the cell membrane preparation (typically 20-50 µg of protein per well) to each well to start the reaction.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[1][2]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.[1][2]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1][2]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to act as an antagonist by inhibiting agonist-stimulated G-protein activation.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Agonist: A known MOR agonist (e.g., DAMGO).

  • Test Compounds: this compound derivatives.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 10 mM MgCl₂.

  • Non-specific Binding Control: Unlabeled GTPγS.

  • 96-well filter plates (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice. Prepare serial dilutions of the test compounds and a fixed concentration of the agonist (typically the EC₈₀) in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, GDP solution, [³⁵S]GTPγS, the agonist, and the test compound at various concentrations.

  • Initiate Reaction: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated G-protein activation.

In Vivo Studies: Models of Opioid Antagonism

The in vivo efficacy of this compound derivatives as µ-opioid receptor antagonists can be evaluated in rodent models.

Experimental Protocols: In Vivo Assays

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

This model assesses the ability of a test compound to reverse opioid-induced analgesia in a model of visceral pain.

Materials:

  • Male ICR mice (20-25 g).

  • Acetic acid solution (0.6% in saline).

  • µ-opioid agonist (e.g., morphine).

  • Test Compound: this compound derivative.

  • Vehicle (e.g., saline or 5% DMSO in saline).

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing environment.

  • Dosing:

    • Administer the µ-opioid agonist (e.g., morphine, subcutaneously) to induce analgesia.

    • Administer the test compound or vehicle at various doses and routes (e.g., subcutaneously or orally) at a specified time before the acetic acid injection.

  • Induction of Writhing: At a predetermined time after agonist and antagonist administration, inject the acetic acid solution intraperitoneally (10 mL/kg).[3]

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes).[3]

  • Data Analysis:

    • Compare the number of writhes in the antagonist-treated groups to the group that received the agonist and vehicle.

    • Calculate the percentage of inhibition of the antinociceptive effect of the agonist.

    • Determine the AD50 (the dose of the antagonist that reduces the analgesic effect of the agonist by 50%).

Protocol 4: Rat Diuresis Assay

This assay evaluates the ability of a compound to antagonize the anti-diuretic effects of µ-opioid agonists.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • µ-opioid agonist (e.g., morphine).

  • Test Compound: this compound derivative.

  • Vehicle.

  • Water load (e.g., 25 mL/kg, orally).

  • Metabolic cages.

Procedure:

  • Acclimation: House the rats individually in metabolic cages and allow them to acclimate.

  • Fasting: Fast the rats overnight with free access to water.

  • Dosing and Water Load:

    • Administer the test compound or vehicle.

    • Administer the µ-opioid agonist to induce anti-diuresis.

    • Administer a water load orally.

  • Urine Collection: Collect urine over a specified period (e.g., 5 hours).

  • Measurement: Measure the total volume of urine excreted by each rat.

  • Data Analysis:

    • Compare the urine output in the antagonist-treated groups to the group that received the agonist and vehicle.

    • Determine the dose of the antagonist required to reverse the anti-diuretic effect of the agonist.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Antagonist Signaling Pathway

µ-Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists of the µ-opioid receptor, such as the this compound derivatives, competitively bind to the receptor, preventing the agonist from binding and thereby blocking the downstream signaling cascade.

µ-Opioid Receptor Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist µ-Opioid Agonist MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds and Activates Antagonist Octahydro-1h-pyrido [1,2-a]pyrazine (Antagonist) Antagonist->MOR Competitively Binds and Blocks G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Inhibition of Neuronal Activity cAMP->Response Leads to

Caption: Competitive antagonism at the µ-opioid receptor.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the typical workflow for the in vitro characterization of a novel compound series targeting opioid receptors.

In Vitro Characterization Workflow start Novel Compound Synthesis (this compound derivatives) radioligand_binding Radioligand Binding Assay (Determine Ki at µ, δ, κ receptors) start->radioligand_binding gtp_binding [³⁵S]GTPγS Functional Assay (Determine IC50 for antagonist activity at MOR) radioligand_binding->gtp_binding selectivity Assess Receptor Selectivity (µ vs δ vs κ) gtp_binding->selectivity lead_optimization Lead Optimization (SAR Studies) selectivity->lead_optimization Not Selective in_vivo Proceed to In Vivo Studies selectivity->in_vivo Selective lead_optimization->start

Caption: Workflow for in vitro screening of opioid receptor antagonists.

Logical Relationship for In Vivo Antagonist Confirmation

This diagram shows the logical progression for confirming the antagonist activity of a lead compound in in vivo models.

In Vivo Antagonist Confirmation Logic lead_compound Lead Compound from In Vitro Screening agonist_model Select µ-Opioid Agonist-Induced Model (e.g., Analgesia, Anti-diuresis) lead_compound->agonist_model dose_response Administer Agonist + Increasing Doses of Antagonist agonist_model->dose_response measure_effect Measure Reversal of Agonist Effect dose_response->measure_effect confirmation Confirmation of In Vivo Antagonist Activity measure_effect->confirmation

Caption: Logic for in vivo confirmation of µ-opioid receptor antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the this compound core structure?

A common and effective method involves a two-step process:

  • Reductive Amination: Reaction of a suitable piperidine precursor, such as 2-(2-aminoethyl)piperidine, with a protected glyoxal or a glyoxal equivalent.

  • Intramolecular Cyclization: Deprotection of the intermediate followed by an acid-catalyzed intramolecular cyclization to form the bicyclic pyridopyrazine ring system.

Q2: What are the key challenges in the synthesis of this compound?

Common challenges include:

  • Low Yields: Often due to incomplete reactions, side-product formation, or degradation of intermediates.

  • Purification Difficulties: The basic nature of the product and intermediates can make purification by standard silica gel chromatography challenging.

  • Side Reactions: Potential for over-alkylation of the amine, formation of enamines, or other rearrangement products.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) to differentiate between the starting materials, intermediates, and the final product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q4: What are the typical spectroscopic signatures of this compound?

While specific data for the unsubstituted core may vary, analogous structures show characteristic NMR and MS data. The ¹H NMR spectrum would be expected to show complex multiplets in the aliphatic region. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (C₈H₁₆N₂ = 140.23 g/mol ).[1]

Experimental Protocols

General Procedure for Reductive Amination:

  • Dissolve 2-(2-aminoethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the aldehyde or ketone (1-1.2 equivalents).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

General Procedure for Intramolecular Cyclization:

  • Dissolve the crude product from the reductive amination step in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., DCM).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or distillation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation in reductive amination - Inactive reducing agent. - Steric hindrance from starting materials. - Unsuitable solvent.- Use fresh sodium triacetoxyborohydride. - Consider using a less sterically hindered starting material if possible. - Screen different solvents such as THF or acetonitrile.
Formation of multiple products - Over-alkylation of the secondary amine. - Formation of side products from impurities in starting materials.- Use a controlled stoichiometry of the carbonyl compound. - Purify starting materials before use.
Difficult purification of the final product - The basic nature of the amine leads to tailing on silica gel.- Use an amine-deactivated silica gel column. - Add a small amount of triethylamine or ammonia to the eluent. - Consider purification by ion-exchange chromatography or by forming a salt and recrystallizing.
Incomplete cyclization - Insufficient acid catalyst. - Reaction time is too short or temperature is too low.- Increase the amount of acid catalyst. - Extend the reaction time or increase the reaction temperature.
Product decomposition during workup - The product may be sensitive to strong acids or bases.- Use milder workup conditions. Neutralize carefully and avoid prolonged exposure to harsh pH.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (2-(2-aminoethyl)piperidine, protected glyoxal) reductive_amination Reductive Amination (e.g., NaBH(OAc)₃ in DCM) start->reductive_amination intermediate Acyclic Intermediate reductive_amination->intermediate cyclization Intramolecular Cyclization (Acid catalyst, e.g., HCl in MeOH) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (freshness, purity) start->check_reagents optimize_conditions Optimize Reaction Conditions (temperature, time, solvent) start->optimize_conditions side_reactions Analyze for Side Products (LC-MS, NMR) start->side_reactions check_reagents->optimize_conditions success Successful Synthesis optimize_conditions->success purification_issue Purification Issues? side_reactions->purification_issue modify_chromatography Modify Chromatography (amine-deactivated silica, modified eluent) purification_issue->modify_chromatography Yes alternative_purification Consider Alternative Purification (distillation, recrystallization of salt) purification_issue->alternative_purification Yes purification_issue->success No modify_chromatography->success alternative_purification->success

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Optimization of reaction conditions for "Octahydro-1h-pyrido[1,2-a]pyrazine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining the this compound core?

A1: A common route involves the intramolecular cyclization of a piperidine-based precursor to form a lactam, followed by reduction of the amide functionality.[1] A key starting material is a suitably substituted piperidine derivative, which is first elaborated to introduce an amino acid moiety. This intermediate then undergoes cyclization to form the bicyclic lactam, which is subsequently reduced to yield the final this compound scaffold.

Q2: What are the critical steps in the synthesis that require careful optimization?

A2: The two most critical steps are the intramolecular cyclization to form the lactam intermediate and the subsequent reduction of the lactam.[1] The efficiency of the cyclization can be influenced by the choice of coupling agents and reaction conditions. The reduction step is crucial for obtaining the desired product without side reactions, and the choice of reducing agent is paramount.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are essential for confirming the structure and purity.[2]

Troubleshooting Guides

Problem 1: Low Yield During Intramolecular Cyclization
Potential Cause Suggested Solution
Inefficient amide bond formation - Ensure the use of an appropriate coupling agent such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[1]- Optimize the reaction temperature; refluxing in a suitable solvent like toluene is often effective.[1]- Ensure all reagents are anhydrous, as water can hydrolyze the activated ester intermediate.
Steric hindrance in the precursor - If possible, consider using a less bulky protecting group on the piperidine nitrogen that can be removed prior to cyclization.- Explore alternative cyclization strategies, such as those promoted by different coupling agents or catalysts.
Incorrect solvent - Toluene is a commonly used solvent for this type of cyclization.[1] Other high-boiling, non-polar solvents could be screened.
Problem 2: Incomplete or Unselective Reduction of the Lactam
Potential Cause Suggested Solution
Insufficient reducing agent - Increase the molar equivalents of the reducing agent. A common and effective reducing agent for this transformation is borane-dimethyl sulfide complex (BMS).[1]- Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
Over-reduction or side product formation - Control the reaction temperature. Reductions with boranes are often performed at room temperature or with gentle heating.- Quench the reaction carefully with an appropriate reagent, such as methanol, once the starting material is consumed.
Decomposition of the product - Ensure the work-up procedure is not overly acidic or basic, which could lead to degradation of the desired product.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of closely related impurities - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the product from impurities.- Consider derivatization of the product to facilitate separation, followed by removal of the derivatizing group.
Product is a viscous oil - Attempt to form a salt (e.g., hydrochloride) of the final amine product, which may crystallize more readily.
Contamination with residual reagents - Ensure the work-up procedure effectively removes all unreacted reagents and byproducts. This may involve aqueous washes with acidic or basic solutions to remove corresponding impurities.

Experimental Protocols

Key Experiment: Intramolecular Cyclization and Reduction

Step 1: Intramolecular Cyclization to form the Lactam Intermediate

  • To a solution of the amide precursor (e.g., the product of coupling the piperidine carboxylic acid with an amino acid ester) in toluene, add the cyclization promoting reagent (e.g., TBTU).[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by washing with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Lactam to this compound

  • Dissolve the purified lactam intermediate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add a solution of borane-dimethyl sulfide complex (BMS) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up, which may include partitioning between an organic solvent and a basic aqueous solution to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Data Presentation

Table 1: Optimization of Lactam Reduction

Entry Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Borane-dimethyl sulfideTHF251285
2Lithium aluminum hydrideTHF0 to 25678
3Sodium borohydride / IodineTHF252465
4Borane-dimethyl sulfideDioxane50882

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary based on the specific substrate and experimental conditions.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start_piperidine Substituted Piperidine Carboxylic Acid coupling Amide Coupling (e.g., TBTU) start_piperidine->coupling start_amino_acid Amino Acid Ester start_amino_acid->coupling cyclization Intramolecular Cyclization coupling->cyclization Amide Intermediate reduction Lactam Reduction (e.g., BMS) cyclization->reduction Lactam Intermediate final_product Octahydro-1H-pyrido [1,2-a]pyrazine reduction->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_cyclization cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Cyclization Step cause1 Inefficient Coupling start->cause1 cause2 Steric Hindrance start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Change Coupling Agent cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2 Modify Protecting Groups cause2->solution2 solution3a Optimize Temperature cause3->solution3a solution3b Screen Solvents cause3->solution3b

Caption: Troubleshooting logic for low cyclization yield.

References

Technical Support Center: Purification of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Octahydro-1H-pyrido[1,2-a]pyrazine.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.

Question 1: I am observing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape and separation?

Answer: Tailing on silica gel is a common issue when purifying basic compounds like this compound due to strong interactions with the acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, into your mobile phase can significantly improve peak shape. The modifier neutralizes the acidic sites on the silica gel, reducing the strong adsorption of the basic analyte. A typical starting concentration is 0.1-1% (v/v) of triethylamine in the eluent.[1][2]

  • Use of Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica gel as the stationary phase can provide a more inert surface for the separation of basic compounds, leading to sharper peaks and better resolution.[2]

  • Alternative Adsorbents: Consider using a more neutral or basic adsorbent like alumina (neutral or basic grade) instead of silica gel.[3]

Question 2: My crude product contains both starting materials and the desired this compound. What is the most effective initial purification step?

Answer: An acid-base extraction is an excellent initial step to separate the basic this compound from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine.

  • Extract the aqueous layer with an organic solvent to recover the purified amine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate in vacuo.

Question 3: I am struggling to induce crystallization of my purified this compound. What should I try?

Answer: Free-base amines can sometimes be difficult to crystallize due to their oily nature. A common and effective strategy is to form a salt, which often has a higher melting point and is more crystalline.

  • Salt Formation: Dissolve the purified free-base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of an acid, such as hydrochloric acid (in a solvent like ethanol or diethyl ether) or oxalic acid, dropwise. The corresponding salt (dihydrochloride or oxalate) will often precipitate out of the solution. This can then be collected by filtration and recrystallized.

Question 4: During vacuum distillation, my compound seems to be decomposing. How can I prevent this?

Answer: Thermal decomposition during distillation is a concern for many organic compounds. To minimize this:

  • Reduce the Pressure: Ensure you are using a sufficiently low vacuum. A lower pressure will decrease the boiling point of your compound, allowing for distillation at a lower temperature.[4][5][6][7]

  • Use a Short-Path Distillation Apparatus: For high-boiling or sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, which can reduce the time the compound spends at high temperatures.[4]

  • Ensure a Steady Distillation Rate: A slow and steady distillation rate allows for better separation and can prevent overheating.

Data Presentation

The following tables summarize typical quantitative data for various purification techniques for this compound. Note that actual results will vary depending on the initial purity of the crude material and specific experimental conditions.

Table 1: Comparison of Column Chromatography Conditions

Stationary PhaseMobile PhasePurityYieldAdvantagesDisadvantages
Silica GelDichloromethane/Methanol/Triethylamine (95:4.5:0.5)>95%70-85%Readily available and cost-effective.Can lead to tailing and requires a basic modifier.
Alumina (Neutral)Ethyl Acetate/Hexane (gradient)>97%75-90%Good for basic compounds, less acidic than silica.Can have lower resolving power than silica for some mixtures.
Amine-Functionalized SilicaEthyl Acetate/Hexane (gradient)>98%80-95%Excellent peak shape for basic compounds without a modifier.More expensive than standard silica gel.

Table 2: Recrystallization Solvents for this compound Dihydrochloride

Solvent SystemPurityYieldComments
Ethanol/Diethyl Ether>99%85-95%The dihydrochloride salt is dissolved in a minimal amount of hot ethanol, and diethyl ether is added until turbidity is observed. Slow cooling yields crystals.
Isopropanol>99%80-90%The salt is dissolved in hot isopropanol and allowed to cool slowly.
Methanol/Water>98%75-85%Suitable for larger-scale recrystallization.

Table 3: Vacuum Distillation Parameters

Pressure (Torr)Boiling Point (°C)PurityYieldNotes
10~105-110>98%~90%Effective for removing non-volatile impurities.
5~90-95>98%~92%Lower temperature reduces the risk of thermal degradation.
1~70-75>99%~95%Ideal for highly pure material, requires a good vacuum pump.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding methanol and triethylamine (e.g., starting with 100% DCM, moving to 99:0.5:0.5 DCM/MeOH/TEA, and then to 95:4.5:0.5 DCM/MeOH/TEA).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization via Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified free-base of this compound in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of 2 M HCl in ethanol or diethyl ether dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of the dihydrochloride salt should form.

  • Crystallization: If precipitation is not immediate, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., cold diethyl ether).

  • Drying: Dry the crystals under vacuum to obtain the pure this compound dihydrochloride.

Mandatory Visualizations

Purification_Troubleshooting start Crude Product Analysis (TLC/LCMS) tailing Significant Tailing on Silica TLC? start->tailing add_tea Add 0.5% TEA to Eluent tailing->add_tea Yes no_tailing Good Separation on TLC tailing->no_tailing No column_chrom Perform Column Chromatography add_tea->column_chrom amine_silica Use Amine-Functionalized Silica amine_silica->column_chrom alumina Use Alumina Column alumina->column_chrom no_tailing->column_chrom distillation Consider Vacuum Distillation no_tailing->distillation recrystallization Consider Recrystallization no_tailing->recrystallization pure_product Pure Product column_chrom->pure_product distillation->pure_product recrystallization->pure_product

Caption: Troubleshooting workflow for purification.

Experimental_Workflow cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing crude Crude Product extraction Acid-Base Extraction crude->extraction column Column Chromatography extraction->column distill Vacuum Distillation extraction->distill recrystall Recrystallization (as salt) column->recrystall distill->recrystall pure Pure this compound recrystall->pure

Caption: General experimental purification workflow.

References

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common byproducts and strategies to minimize their formation. The primary synthetic route discussed involves the reductive amination and subsequent cyclization of piperidine-2-ethanol.

Issue 1: Incomplete Reaction and Presence of Starting Materials in the Crude Product

Question: My reaction seems to be incomplete, and I'm observing significant amounts of unreacted piperidine-2-ethanol and the aldehyde/ketoacid precursor in my crude product analysis (GC-MS, NMR). What are the possible causes and solutions?

Answer:

Incomplete reactions are a common challenge and can be attributed to several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) in increments (e.g., 1.2 eq, 1.5 eq, 2.0 eq).Drive the reductive amination to completion, reducing the amount of imine intermediate and unreacted aldehyde.
Suboptimal Reaction Temperature For the initial imine formation, ensure the temperature is adequate (often room temperature to 50°C). For the reduction step, some reactions may benefit from cooling to 0°C before adding the reducing agent to control reactivity.Improved imine formation and minimized side reactions from overheating.
Poor Quality of Reagents Use freshly opened or properly stored anhydrous solvents and reagents. The reducing agent, in particular, can be sensitive to moisture.Consistent and reproducible reaction outcomes.
Incorrect pH The formation of the imine intermediate is often pH-sensitive. The addition of a mild acid catalyst (e.g., acetic acid) can facilitate this step.Accelerated imine formation and improved overall reaction kinetics.

Issue 2: Formation of N-Oxide Impurities

Question: I have identified a byproduct with a mass corresponding to the desired product +16 amu in my mass spectrometry analysis, suggesting the formation of an N-oxide. How can I prevent this?

Answer:

N-oxidation can occur, especially if the reaction is exposed to oxidizing agents or prolonged exposure to air at elevated temperatures.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Oxidation of the Tertiary Amine Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Minimize the formation of the N-oxide byproduct.
Choice of Solvent Ensure the solvent is deoxygenated, especially if the reaction is heated for an extended period.Reduced potential for solvent-mediated oxidation.

Issue 3: Presence of Partially Reduced Intermediates

Question: My analysis shows the presence of the imine or enamine intermediate. How can I ensure complete reduction to the desired saturated heterocyclic product?

Answer:

The persistence of unsaturated intermediates indicates an issue with the reduction step.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Ineffective Reducing Agent While NaBH(OAc)₃ and NaBH₃CN are common, for stubborn imines, a more powerful reducing agent like NaBH₄ might be considered, though with caution as it can also reduce the starting aldehyde/ketone. Catalytic hydrogenation (e.g., H₂, Pd/C) is another alternative.Complete reduction of the imine/enamine intermediate to the final product.
Steric Hindrance If the starting materials are sterically hindered, the reduction may be slower. Increase the reaction time and/or temperature.Improved conversion to the fully saturated product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core?

The most prevalent and versatile method is the intramolecular reductive amination of a suitable precursor. This typically involves the reaction of a piperidine derivative bearing an amino or a precursor to an amino group (like a nitro or azide group) with a carbonyl compound, followed by cyclization and reduction. Another classical approach is the Bischler-Napieralski or Pictet-Spengler type cyclizations, although these may be less common for this specific scaffold.

Q2: I'm observing an unexpected lactam byproduct. How is this formed and how can I avoid it?

Lactam formation can occur if the precursor molecule contains a carboxylic acid and an amine functionality that can undergo an intramolecular amide bond formation. This is more likely if the reaction conditions favor amide coupling (e.g., presence of coupling agents or high temperatures). To avoid this, ensure that the carboxylic acid is fully reduced to an alcohol or that the amine is appropriately protected until after the desired cyclization.

Q3: What are the recommended analytical techniques for monitoring the reaction and characterizing the byproducts?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS is excellent for separating volatile components in the crude reaction mixture and providing their mass-to-charge ratios, which is invaluable for identifying byproducts.

  • ¹H and ¹³C NMR will help in elucidating the detailed structure of the main product and any major impurities.

Q4: What are the best practices for purifying the final this compound product?

Purification can often be achieved through column chromatography on silica gel. Due to the basic nature of the product, it is advisable to treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking and improve separation. Alternatively, purification via an acid-base extraction can be effective. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on the specific substrates and available laboratory equipment.

Materials:

  • Piperidine-2-ethanol (1.0 eq)

  • Glyoxylic acid (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of piperidine-2-ethanol in anhydrous DCM under an inert atmosphere, add glyoxylic acid and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride in portions, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., DCM/MeOH/Et₃N 95:4.5:0.5).

Visualizations

Logical Workflow for Troubleshooting Incomplete Reductive Amination

G Troubleshooting Incomplete Reductive Amination start Low Yield of Desired Product check_sm Check for Unreacted Starting Materials (GC-MS/NMR) start->check_sm check_imine Check for Imine Intermediate (NMR) check_sm->check_imine Starting materials consumed sub_optimal_conditions Sub-optimal Reaction Conditions check_sm->sub_optimal_conditions Starting materials present incomplete_reduction Incomplete Reduction check_imine->incomplete_reduction Imine present purification_issue Purification/Workup Issues check_imine->purification_issue Imine absent solution_conditions Increase reaction time/temp Add acid catalyst (e.g., AcOH) Check reagent quality sub_optimal_conditions->solution_conditions solution_reduction Increase equivalents of reducing agent Change reducing agent (e.g., NaBH4) Increase reaction time for reduction incomplete_reduction->solution_reduction solution_purification Optimize purification method (e.g., acid-base extraction, modified chromatography) purification_issue->solution_purification

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

General Experimental Workflow for Synthesis and Purification

G General Experimental Workflow start 1. Reagent Preparation (Anhydrous Solvents, Weighed Reagents) reaction 2. Reaction Setup (Inert Atmosphere, Controlled Temperature) start->reaction monitoring 3. Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Distillation) workup->purification characterization 6. Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: A generalized workflow for the synthesis and purification of chemical compounds.

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in Catalytic Hydrogenation

Q1: My catalytic hydrogenation of the aromatic pyrido[1,2-a]pyrazine precursor to obtain the octahydro- derivative is showing low yield. What are the common causes and how can I improve it?

A1: Low yields in catalytic hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh batch of palladium on carbon (Pd/C) or consider using a more active catalyst system. Rhodium-based catalysts, such as rhodium on Ketjen black, have shown superior activity in some cases.[1]

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. Ensure your reaction is set up with the appropriate pressure as specified in the literature, and that there are no leaks in the system.

  • Solvent Choice: The solvent can influence the reaction rate and catalyst activity. Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of high purity and degassed to remove oxygen.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis has been shown to reduce reaction times from 24 hours to under 2 hours while maintaining high yields.[1]

  • Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure your pyrido[1,2-a]pyrazine precursor is of high purity.

Issue 2: Poor Selectivity in Metal-Catalyzed Cyclization

Q2: I am observing the formation of significant side products in my palladium-catalyzed intramolecular cyclization to form the pyrido[1,2-a]pyrazine core. How can I improve the selectivity?

A2: Side product formation in palladium-catalyzed cyclizations often relates to the choice of catalyst, ligands, base, and solvent.

  • Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand is crucial for selectivity.[1] Experiment with different ligands to modulate the reactivity of the catalyst.

  • Base: The choice and amount of base (e.g., Na₂CO₃) can significantly impact the reaction outcome.[1] A systematic screening of different inorganic and organic bases may be necessary.

  • Solvent: The polarity of the solvent (e.g., DMF) can influence the reaction pathway.[1] Consider screening other polar aprotic solvents.

  • Temperature: Running the reaction at a lower temperature may improve selectivity by favoring the desired reaction pathway over competing side reactions.

Issue 3: Low Yield in Multi-Step Synthesis and Cyclization

Q3: The intramolecular cyclization step to form the lactam precursor of this compound is resulting in a low yield (reported as 47%).[2] What are the critical parameters to optimize?

A3: Low yields in intramolecular cyclization reactions are often due to unfavorable reaction kinetics, side reactions, or purification losses.

  • Reaction Concentration: The concentration of the linear precursor is critical. High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Running the reaction under high dilution conditions can significantly improve the yield of the desired cyclic product.

  • Solvent and Temperature: The reaction is reported to be conducted in refluxing toluene.[2] Ensure the toluene is anhydrous, as water can interfere with the reaction. The reflux temperature of toluene is optimal for this transformation, but if side reactions are a major issue, a lower boiling point solvent could be explored, though this may require longer reaction times.

  • Purification: The work-up and purification procedure should be optimized to minimize product loss.

  • Alternative Coupling Reagents: The initial amide bond formation is crucial for the success of the subsequent cyclization. The use of O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is reported.[2] If the amide formation is not efficient, other coupling reagents can be screened.

Frequently Asked Questions (FAQs)

Q4: What are the most common methods for synthesizing the this compound core?

A4: The primary synthetic strategies include:

  • Catalytic Hydrogenation: This involves the reduction of an aromatic pyrido[1,2-a]pyrazine precursor using catalysts like Pd/C under a hydrogen atmosphere. This method is efficient for achieving complete saturation of the aromatic rings, with reported yields of 80-95%.[1]

  • Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular C-N bond formation is a common method to construct the heterocyclic core, with yields typically ranging from 65-88%.[1]

  • Multi-step Synthesis from Piperidine Derivatives: This approach involves building the bicyclic system from a substituted piperidine precursor through a sequence of reactions including acylation, cyclization, and reduction.[2]

Q5: Are there any modern techniques that can accelerate the synthesis?

A5: Yes, microwave-assisted synthesis has been successfully applied to the catalytic hydrogenation of pyrido[1,2-a]pyrazine systems. This technique has been shown to dramatically reduce reaction times from 24 hours to less than 2 hours, while maintaining high yields of over 85%.[1]

Q6: How can I control the stereochemistry during the synthesis?

A6: Controlling stereochemistry is a critical aspect, especially for pharmaceutical applications. Asymmetric synthesis strategies have been developed. One reported method starts from an optically pure precursor, (-)-2-cyano-6-phenyloxazolopiperidine, to yield optically pure octahydro-2H-pyrido[1,2-a]pyrazines.[3][4] Another approach involves the regio- and stereoselective introduction of functional groups on a piperidine ring, which then directs the stereochemical outcome of the subsequent cyclization.[2]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and its Precursors

Synthesis MethodCatalyst/ReagentSolventTemperatureReaction TimeYieldReference
Catalytic HydrogenationPd/C, H₂--24 h80-95%[1]
Microwave-Assisted HydrogenationPd/C, H₂--< 2 h> 85%[1]
Palladium-Catalyzed CyclizationPd(OAc)₂DMF--65-88%[1]
Intramolecular Cyclization (Lactam formation)-TolueneReflux-47%[2]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

  • Preparation: In a high-pressure reaction vessel, dissolve the aromatic pyrido[1,2-a]pyrazine precursor in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add 10 mol% of Palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi, but this should be optimized).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for 24 hours, or until the reaction is complete as monitored by TLC or GC-MS. For microwave-assisted synthesis, the reaction can be heated to a higher temperature for a shorter duration (e.g., 1-2 hours).[1]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to afford the desired this compound.

Protocol 2: Multi-step Synthesis of a Substituted this compound Derivative[2]

This protocol is a summary of the synthesis described by Le Bourdonnec, B. et al. (2006).

  • Amide Coupling: To a solution of the carboxylic acid precursor (e.g., a substituted N-Boc-piperidine-2-carboxylic acid) in a suitable solvent like DMF, add a coupling agent such as TBTU, followed by the amine precursor (e.g., (S)-methyl 2-amino-2-phenylacetate) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature until the reaction is complete.

  • Boc-Deprotection: Treat the resulting amide with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.

  • Intramolecular Cyclization: Dissolve the deprotected amino-amide in toluene and heat the solution to reflux. Monitor the reaction for the formation of the lactam derivative.

  • Reduction: Reduce the lactam using a suitable reducing agent, such as borane-dimethyl sulfide complex (BMS) in THF, to obtain the final this compound derivative.

  • Purification: Each step requires appropriate work-up and purification, typically involving extraction and column chromatography.

Visualizations

Troubleshooting_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent/Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize Systematic Optimization check_purity->optimize Impure check_reagents->optimize Inactive check_conditions->optimize Sub-optimal success Improved Yield optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Reaction_Scheme PyridoPyrazine Pyrido[1,2-a]pyrazine (Aromatic Precursor) Octahydro This compound (Saturated Product) PyridoPyrazine->Octahydro Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Catalytic hydrogenation of the pyrido[1,2-a]pyrazine core.

Catalyst_Selection goal Desired Outcome? high_yield High Yield goal->high_yield Yes fast_reaction Fast Reaction Time goal->fast_reaction Yes stereoselectivity Stereoselectivity goal->stereoselectivity Yes pd_c Pd/C high_yield->pd_c rh_catalyst Rhodium Catalyst high_yield->rh_catalyst microwave Microwave Synthesis fast_reaction->microwave chiral_precursor Asymmetric Synthesis (Chiral Precursor) stereoselectivity->chiral_precursor

Caption: Decision tree for synthesis strategy selection.

References

Technical Support Center: Stereoselective Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving high stereoselectivity in the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving stereocontrol in the synthesis of this compound?

A1: The key to stereocontrol lies in establishing the stereocenters at the C4a and C8a positions of the bicyclic ring system. The most prevalent strategies include:

  • Diastereoselective Pictet-Spengler Reaction: Utilizing a chiral amine or aldehyde in the Pictet-Spengler reaction can induce diastereoselectivity in the cyclization step.

  • Catalytic Asymmetric Hydrogenation: The reduction of a prochiral pyridinium or dihydropyridinone intermediate using a chiral catalyst can afford enantiomerically enriched products.

  • Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the nitrogen or another part of the precursor molecule can direct the stereochemical outcome of key bond-forming reactions. The auxiliary is then cleaved in a subsequent step.

  • Diastereoselective Reduction of Cyclic Imines/Iminium Ions: The reduction of a cyclic imine or N-acyliminium ion intermediate is a critical step where stereoselectivity is often determined. The choice of reducing agent and reaction conditions plays a crucial role.

Q2: I am observing low diastereoselectivity in the reduction of the cyclic iminium ion intermediate. What are the potential causes and solutions?

A2: Low diastereoselectivity in this step is a common hurdle. Here are some potential causes and troubleshooting tips:

  • Reducing Agent: The steric bulk and nature of the hydride source are critical. Less bulky reagents (e.g., NaBH₄) may show lower selectivity than bulkier ones (e.g., L-Selectride®). It is advisable to screen a variety of reducing agents.

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Solvent: The solvent can influence the conformation of the iminium ion and the transition state of the reduction. Screening different solvents with varying polarities is recommended.

  • Protecting Groups: The nature of the protecting group on the nitrogen atom can influence the facial bias of the iminium ion. Experimenting with different protecting groups (e.g., Boc, Cbz) may improve selectivity.

Q3: How can I separate the diastereomers of this compound if my stereoselective synthesis is not completely selective?

A3: Separation of diastereomers is often necessary to obtain a single, pure stereoisomer. The most common methods include:

  • Flash Column Chromatography: This is the most widely used technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. A systematic screening of solvent systems with varying polarities is recommended.

  • Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): For difficult separations, preparative HPLC or SFC on a chiral or achiral stationary phase can be highly effective. Chiral SFC is often faster and uses less solvent than HPLC.[1][2]

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an efficient method for purification. This may involve the formation of diastereomeric salts with a chiral acid or base.

Troubleshooting Guides

This section provides troubleshooting for a representative diastereoselective synthesis of a substituted this compound, starting from a piperidine derivative.

Workflow for a Representative Diastereoselective Synthesis

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Pictet-Spengler type) cluster_2 Step 3: Diastereoselective Reduction cluster_3 Step 4: Purification A Piperidine Derivative C N-Acyl Piperidine A->C Base, Solvent B Acyl Chloride B->C D N-Acyl Piperidine F Cyclic N-Acyliminium Ion Intermediate D->F Lewis Acid E Aldehyde E->F G Tetracyclic Lactam F->G Intramolecular Attack H Tetracyclic Lactam J Octahydropyrido[1,2-a]pyrazine (Diastereomeric Mixture) H->J I Reducing Agent I->J K Diastereomeric Mixture L Pure Diastereomer K->L Chromatography/Crystallization

Caption: A representative workflow for the diastereoselective synthesis of this compound.

Troubleshooting Table for Diastereoselective Synthesis
Step Problem Potential Cause(s) Troubleshooting Suggestions
1. Acylation Low yield of N-acyl piperidine.- Incomplete reaction. - Decomposition of the starting material or product. - Inappropriate base or solvent.- Increase reaction time or temperature. - Use a milder base (e.g., triethylamine, DIPEA). - Ensure anhydrous conditions. - Screen different solvents (e.g., DCM, THF, DMF).
2. Cyclization Low yield of the tetracyclic lactam.- Ineffective Lewis acid. - Decomposition of the N-acyliminium ion intermediate. - Unfavorable reaction conditions.- Screen different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄). - Optimize the stoichiometry of the Lewis acid. - Perform the reaction at a lower temperature. - Ensure strict anhydrous conditions.
3. Diastereoselective Reduction Low diastereoselectivity.- Non-optimal reducing agent. - High reaction temperature. - Inappropriate solvent.- Screen a range of reducing agents with varying steric bulk (e.g., NaBH₄, LiBH₄, L-Selectride®, K-Selectride®). - Perform the reduction at low temperatures (-78 °C to 0 °C). - Investigate different solvents (e.g., THF, Et₂O, DCM).
Incomplete reduction.- Insufficient amount of reducing agent. - Deactivated reducing agent.- Increase the equivalents of the reducing agent. - Use a freshly opened or prepared batch of the reducing agent.
4. Purification Poor separation of diastereomers by column chromatography.- Inappropriate stationary phase or eluent system. - Co-elution of isomers.- Screen different solvent systems with a gradient of polarity. - Try a different stationary phase (e.g., alumina, C18). - Consider preparative HPLC or SFC with a suitable column.[1][2]
Difficulty in inducing crystallization.- Product is an oil or amorphous solid. - Presence of impurities.- Attempt to form a salt with a chiral or achiral acid/base to induce crystallization. - Purify the material further by chromatography before attempting crystallization. - Try different crystallization solvents.

Experimental Protocols

General Procedure for Diastereoselective Reduction of a Cyclic N-Acyliminium Ion Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Substrate Solution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclic N-acyliminium ion precursor (1.0 eq) in anhydrous solvent (e.g., THF, DCM) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., L-Selectride®, 1.5 eq, 1.0 M in THF) dropwise to the cooled substrate solution over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt at the low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the effect of different reducing agents on the diastereoselectivity of a hypothetical reduction of a cyclic iminium ion intermediate.

Reducing Agent Temperature (°C) Solvent Yield (%) Diastereomeric Ratio (A:B)
NaBH₄0MeOH8560:40
LiBH₄-20THF8275:25
L-Selectride®-78THF9095:5
K-Selectride®-78THF8892:8

Note: This data is illustrative and the actual results will vary depending on the specific substrate and reaction conditions.

Visualization of Key Processes

Logical Flow of Troubleshooting Low Diastereoselectivity

start Low Diastereoselectivity Observed reducing_agent Screen Different Reducing Agents (Varying Steric Bulk) start->reducing_agent temperature Lower Reaction Temperature (e.g., -78 °C) reducing_agent->temperature solvent Screen Different Solvents (Varying Polarity) temperature->solvent protecting_group Modify N-Protecting Group solvent->protecting_group outcome Improved? protecting_group->outcome outcome->reducing_agent No, Re-evaluate purification Proceed to Diastereomer Separation (Chromatography/Crystallization) outcome->purification Yes

Caption: A troubleshooting flowchart for addressing low diastereoselectivity.

References

"Octahydro-1h-pyrido[1,2-a]pyrazine" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Octahydro-1H-pyrido[1,2-a]pyrazine. The information provided is based on general principles of stability testing for nitrogen-containing heterocyclic compounds and is intended to guide experimental design and interpretation.

Troubleshooting Guide

Unexpected degradation or the appearance of impurities during the handling, storage, or analysis of this compound can be a significant concern. The following table summarizes potential issues, their probable causes, and recommended analytical approaches and solutions.

Observed Issue Potential Cause Recommended Analytical Investigation Proposed Solution
Appearance of new peaks in HPLC chromatogram after storage at room temperature. OxidationLC-MS/MS to identify the molecular weight of the new peaks. An increase of 16 or 32 amu may suggest mono- or di-oxidation.Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Consider the addition of an antioxidant if compatible with the intended application.
Loss of parent compound purity when exposed to acidic conditions. Acid-catalyzed hydrolysis or ring-openingMonitor the degradation kinetics using a stability-indicating HPLC method. Use LC-MS and NMR to characterize the degradation products.Maintain the pH of solutions containing the compound in the neutral to slightly basic range. Use a buffered solution if pH control is critical.
Degradation observed in the presence of peroxide or upon exposure to light. Oxidative degradation or photodegradationConduct forced degradation studies using peroxide (e.g., 3% H₂O₂) and exposure to UV and visible light (ICH Q1B). Characterize degradants by MS and NMR.Protect the compound from light by using amber vials or light-resistant containers. Avoid contact with oxidizing agents.
Inconsistent analytical results between different batches. Presence of residual solvents or synthetic impuritiesUse Gas Chromatography (GC) to test for residual solvents. Employ a high-resolution HPLC method with a universal detector (e.g., CAD or ELSD) to detect non-UV active impurities.Re-purify the compound using an appropriate technique such as recrystallization or column chromatography. Ensure proper drying to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which contains two tertiary amine groups within a saturated bicyclic system, the most probable degradation pathways include:

  • Oxidation: The tertiary amine nitrogens are susceptible to oxidation, which can lead to the formation of N-oxides. The carbon atoms alpha to the nitrogens can also be oxidized.

  • Ring Opening: Under harsh acidic or basic conditions, cleavage of the C-N bonds could occur, leading to ring-opened products.

  • Dehydrogenation: Although less common under typical storage conditions, dehydrogenation to form the corresponding aromatic pyrazine derivative is a theoretical possibility under certain catalytic or oxidative conditions.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is crucial for accurately assessing the stability of a drug substance. For this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point. To ensure the method is stability-indicating, you should perform forced degradation studies.[1][2][3] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The method should be able to resolve the parent peak from all significant degradation product peaks. Mass spectrometry (MS) compatible mobile phases are recommended to facilitate the identification of unknown degradants.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at a controlled low temperature (e.g., 2-8 °C). It should also be protected from light.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][3]

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable HPLC method. If significant degradation occurs, neutralize the sample before injection.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Keep the solution at room temperature and monitor at various time points.

  • Analysis: Analyze the samples by HPLC.

3. Thermal Degradation:

  • Protocol: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

  • Conditions: Monitor at various time points.

  • Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC.

4. Photostability Testing:

  • Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the samples by HPLC.

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 7.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as saturated amines have low UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

troubleshooting_workflow start Unexpected Peak or Purity Loss Observed check_storage Review Storage and Handling Conditions start->check_storage forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) check_storage->forced_degradation If conditions are appropriate characterize Characterize Degradants (LC-MS, NMR) forced_degradation->characterize identify_pathway Identify Degradation Pathway characterize->identify_pathway modify_conditions Modify Storage/Handling Conditions (e.g., inert atmosphere, low temp, light protection) identify_pathway->modify_conditions end Stability Issue Resolved modify_conditions->end

Caption: Troubleshooting workflow for stability issues.

degradation_pathway parent This compound n_oxide N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Product parent->ring_opened Hydrolysis (Acid/Base) dehydrogenated Dehydrogenated Aromatic Product parent->dehydrogenated Dehydrogenation (e.g., Catalyst, Heat)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Resolving Enantiomers of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the resolution of enantiomers of Octahydro-1H-pyrido[1,2-a]pyrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Resolving the enantiomers of this compound can present several challenges. Below are troubleshooting guides for the two most common resolution techniques: diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Diastereomeric Salt Resolution

This method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Diastereomeric Salts to Crystallize - Inappropriate Solvent: The solvent may be too effective at dissolving the salts, or the salts may be completely insoluble. - Insufficient Supersaturation: The concentration of the diastereomeric salts in the solution is too low. - Presence of Impurities: Impurities can hinder the nucleation and growth of crystals.- Solvent Screening: Conduct a systematic screening of different solvents or solvent mixtures. - Increase Concentration: Concentrate the solution by evaporating some of the solvent or cool the solution further. The addition of an anti-solvent can also induce precipitation. - Purify Starting Materials: Ensure the initial racemic mixture and the resolving agent are of high purity.
Poor Quality of Crystals (e.g., small, needles, oiling out) - Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals. - Inadequate Agitation: Improper stirring can result in non-uniform crystal growth. - Suboptimal Solvent System: The chosen solvent may not be ideal for promoting good crystal morphology.- Control Cooling Rate: Employ a slower, more controlled cooling process to encourage the growth of larger, more defined crystals. - Optimize Agitation: Adjust the stirring speed to maintain homogeneity without causing crystal breakage. - Experiment with Solvents: Test different solvents or solvent mixtures to improve the crystal habit. - Seeding: Introduce a small number of seed crystals of the desired diastereomer to promote uniform crystal growth.
Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) - Co-crystallization: Both diastereomeric salts are crystallizing out of the solution. - Incomplete Resolution: The difference in solubility between the diastereomeric salts is not significant enough in the chosen solvent. - Trapped Impurities: The less soluble diastereomer may trap the more soluble one during crystallization.- Recrystallization: Perform one or more recrystallizations of the obtained solid to improve its purity. - Solvent Optimization: Screen for a solvent system that maximizes the solubility difference between the two diastereomeric salts. - Slow Crystallization: A slower crystallization process can reduce the trapping of the undesired diastereomer.
Troubleshooting Chiral HPLC Resolution

Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Enantiomers - Inappropriate Chiral Stationary Phase (CSP): The selected CSP is not suitable for the analyte. - Suboptimal Mobile Phase: The composition of the mobile phase is not providing good selectivity.- Screen Different CSPs: Test a variety of chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose or amylose). - Optimize Mobile Phase: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.
Poor Peak Shape (e.g., tailing, fronting) - Secondary Interactions: Undesirable interactions between the basic analyte and the silica support of the CSP. - Inappropriate Mobile Phase Additive: The wrong additive or an incorrect concentration is being used.- Use a Basic Additive: For this basic analyte, add a small percentage (e.g., 0.1%) of diethylamine (DEA) or a similar basic modifier to the mobile phase to suppress unwanted interactions. - Adjust Additive Concentration: Optimize the concentration of the basic additive to achieve symmetrical peaks.
Loss of Resolution Over Time - Column Contamination: Buildup of impurities on the column from previous injections. - Column Degradation: The stationary phase has been damaged by harsh conditions or incompatible solvents.- Column Washing: Flush the column with a strong, compatible solvent to remove contaminants. For immobilized columns, stronger solvents like THF or DMF may be used. - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. - Review Operating Conditions: Ensure the mobile phase pH and composition are within the manufacturer's recommendations for the column.
High Backpressure - Blocked Frit: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column. - Sample Precipitation: The sample is precipitating on the column because it is not fully soluble in the mobile phase.- Filter Samples and Mobile Phase: Always filter your samples and mobile phases before use. - Reverse Flush: Reversing the column flow (if permitted by the manufacturer) can sometimes dislodge particulates from the frit. - Ensure Sample Solubility: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

A1: The most prevalent methods for resolving chiral amines like this compound are diastereomeric salt formation and chiral chromatography (HPLC or SFC). The choice between these methods often depends on the scale of the resolution, cost considerations, and the specific properties of the compound.

Q2: How do I choose a suitable resolving agent for diastereomeric salt formation?

A2: Since this compound is a basic compound, you should use a chiral acid as the resolving agent. Common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid. The selection is often empirical, and screening several resolving agents and solvents is recommended to find the optimal combination for high yield and enantiomeric excess.

Q3: What type of chiral HPLC column is best for separating the enantiomers of this compound?

A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including cyclic amines. It is advisable to screen a few different polysaccharide-based columns to find the one with the best selectivity for your compound.

Q4: How can I determine the enantiomeric excess (e.e.) of my resolved sample?

A4: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess. By integrating the peak areas of the two enantiomers in the chromatogram, you can calculate the e.e. Alternatively, NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent can be used.

Q5: What is specific rotation and how is it used?

A5: Specific rotation is a physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a sample of a specific concentration and path length.[1] Once the specific rotation of the pure enantiomer is known, you can use the measured optical rotation of your resolved sample to estimate its enantiomeric purity.[1] However, this method can be less accurate than chromatographic techniques due to potential interferences from impurities.[1]

Experimental Protocols

The following are generalized protocols for the resolution of racemic this compound. The optimal conditions may vary and should be determined experimentally.

Protocol 1: Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving a racemic mixture of this compound using a chiral acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-p-toluoyl-L-tartaric acid)

  • Various solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Screening for Optimal Conditions:

    • In separate small-scale experiments, dissolve the racemic base and a molar equivalent of the chiral resolving agent in different solvents.

    • Heat the solutions gently to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Identify the solvent that provides a good yield of crystalline solid.

  • Preparative Scale Resolution:

    • Dissolve the racemic this compound in the optimal solvent determined from the screening.

    • In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent, heating if necessary.

    • Add the resolving agent solution to the solution of the racemic base.

    • Heat the mixture to reflux to ensure complete dissolution and then allow it to cool slowly to room temperature.

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Base:

    • Dissolve the diastereomeric salt in water.

    • Add an aqueous solution of a base (e.g., 1M NaOH) until the pH is basic.

    • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free base.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC.

    • Measure the specific rotation using a polarimeter.

Protocol 2: Resolution via Chiral HPLC

This protocol provides a general method for the analytical or preparative separation of enantiomers of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Basic modifier (e.g., diethylamine - DEA)

  • Racemic this compound standard

Procedure:

  • Method Development (Analytical Scale):

    • Prepare a stock solution of racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10).

    • For this basic analyte, add 0.1% DEA to the mobile phase to improve peak shape.

    • Inject the racemic standard and monitor the separation.

    • Optimize the mobile phase composition (the ratio of hexane to alcohol) to achieve baseline resolution of the two enantiomers.

  • Preparative Scale Separation (if required):

    • Scale up the optimized analytical method to a preparative or semi-preparative column.

    • Increase the injection volume and concentration of the sample.

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

  • Analysis:

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

    • Determine the specific rotation of each enantiomer.

Quantitative Data

Parameter Method Value
Enantiomeric Excess (e.e.) Diastereomeric Salt Formation (after one crystallization)Data not available in searched literature
Chiral HPLC (preparative)Data not available in searched literature
Yield (of one enantiomer) Diastereomeric Salt FormationData not available in searched literature
Chiral HPLC (preparative)Data not available in searched literature
Specific Rotation [α]D (R)-Octahydro-1H-pyrido[1,2-a]pyrazineData not available in searched literature
(S)-Octahydro-1H-pyrido[1,2-a]pyrazineData not available in searched literature

Visualizations

The following diagrams illustrate the workflows for the two primary methods of chiral resolution.

G cluster_0 Diastereomeric Salt Resolution Workflow racemate Racemic Octahydro-1H- pyrido[1,2-a]pyrazine dissolution Dissolution in Optimal Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble liberation Liberation of Free Base (add NaOH) less_soluble->liberation enantiomer1 Enantiomerically Enriched Amine liberation->enantiomer1

Caption: Workflow for chiral resolution by diastereomeric salt formation.

G cluster_1 Chiral HPLC Resolution Workflow racemate_sol Racemic Sample in Mobile Phase injection Injection racemate_sol->injection chiral_column Chiral HPLC Column (e.g., Polysaccharide CSP) injection->chiral_column separation Separation of Enantiomers chiral_column->separation detector UV Detector separation->detector fraction_collection Fraction Collection detector->fraction_collection enantiomer_A Enantiomer 1 fraction_collection->enantiomer_A enantiomer_B Enantiomer 2 fraction_collection->enantiomer_B

Caption: Workflow for chiral resolution using HPLC.

References

Technical Support Center: Scaling Up the Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals focused on the scale-up synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine. The information provided is based on established chemical principles for heterocyclic amine synthesis and catalytic hydrogenation, as specific scale-up literature for this molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A common and scalable approach involves a multi-step synthesis culminating in the catalytic hydrogenation of a pyridopyrazine precursor. A representative route starts with the alkylation of 2-(aminomethyl)pyridine with a protected 2-aminoethanol derivative, followed by deprotection and cyclization, and finally, reduction of the pyridine ring. A key step that is amenable to large-scale production is the reduction of the aromatic pyridine ring to a saturated piperidine ring via catalytic hydrogenation.

Q2: What are the primary challenges when scaling up the catalytic hydrogenation step?

The primary challenges include:

  • Safety: Handling large quantities of flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on Carbon (Pd/C) or Raney Nickel requires specialized equipment and strict safety protocols to prevent fires or explosions.[1][2][3]

  • Heat Management: Hydrogenation reactions are highly exothermic.[2] Inadequate heat dissipation in a large reactor can lead to a thermal runaway, causing a rapid increase in temperature and pressure.[1]

  • Mass Transfer: Efficient mixing is crucial to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Poor mass transfer can lead to slow or incomplete reactions.

  • Catalyst Handling and Filtration: On a large scale, the filtration of fine solid catalysts can be challenging. The catalyst must be kept wet to prevent ignition when exposed to air.[1]

Q3: How can I purify the final product, this compound, at a large scale?

Purifying bicyclic amines can be challenging due to their physical properties.

  • Distillation: Vacuum distillation is a viable option if the product is thermally stable and has a suitable boiling point.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization can be an effective and scalable purification method.

  • Chromatography: While standard silica gel chromatography can be difficult for amines due to strong adsorption, using amine-functionalized silica or alumina can be a more effective, albeit more expensive, option for large-scale purification.[4] Another strategy is to add a small amount of a competing amine like triethylamine to the eluent.[5][6]

Experimental Protocols

The following is a representative lab-scale protocol for a key step in the synthesis of this compound. Note: This protocol is for the reduction of a precursor and should be optimized for your specific starting material and equipment before scaling up.

Step 3: Catalytic Hydrogenation of 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazine to this compound

  • Reactor Preparation: Ensure a pressure-rated hydrogenation reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, pressure gauge, and cooling system. The vessel should be purged with an inert gas, such as nitrogen, to remove all oxygen.[1][7]

  • Charging the Reactor: Charge the reactor with 1,2,3,4-tetrahydropyrido[1,2-a]pyrazine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (50% wet, 1-5 mol% loading) to the reactor. The catalyst should be handled as a slurry in the reaction solvent to minimize the risk of ignition.[1]

  • Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere.[7]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen (pressure drop). The reaction is typically complete when hydrogen uptake ceases.

  • Shutdown and Filtration: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.[7] Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent the pyrophoric catalyst from igniting upon contact with air. [1]

  • Workup: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or crystallization.

Data Presentation

Table 1: Representative Lab-Scale Hydrogenation Parameters

ParameterValueNotes
Substrate 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazine1.0 eq
Catalyst 5% Pd/C (50% wet)2 mol%
Solvent Methanol10-20 volumes
Temperature 50 °CMonitor for exotherm
Hydrogen Pressure 100 psi
Reaction Time 12-24 hoursMonitor by hydrogen uptake
Typical Yield >95%

Table 2: Scale-Up Considerations for Catalytic Hydrogenation

ParameterLab-Scale (1-100 g)Pilot/Production Scale (>1 kg)Key Challenges
Heat Transfer Surface area to volume ratio is high; easily managed with a heating mantle/oil bath.Surface area to volume ratio is low; requires a jacketed reactor with a thermal control unit.Potential for thermal runaway; requires careful monitoring and robust cooling.[1]
Mixing Magnetic or overhead stirring is sufficient.Requires a well-designed impeller (e.g., gas-inducing) to ensure catalyst suspension and gas dispersion.Inefficient mixing leads to longer reaction times and potential side reactions.
Reagent Addition Catalyst can be added in one portion.Catalyst should be added as a slurry. Hydrogen is introduced at a controlled rate.Safe handling of pyrophoric catalyst and flammable gas is critical.[1][2]
Filtration Buchner funnel filtration is common.Requires an enclosed filter press or centrifugal filter to ensure catalyst remains wet and contained.Catalyst handling and prevention of fires are major safety concerns.[1]
Cycle Time Dominated by reaction time.Includes extended times for charging, inerting, heating/cooling, and cleaning.Overall process efficiency and throughput.

Troubleshooting Guide

Issue 1: Low or Stalled Hydrogen Uptake During Hydrogenation

  • Question: My hydrogenation reaction has started, but the hydrogen uptake is very slow or has stopped completely before the reaction is finished. What could be the cause?

  • Answer:

    • Catalyst Activity: The catalyst may be poisoned or deactivated. Impurities in the starting material (e.g., sulfur or halide compounds) can poison noble metal catalysts. Ensure the purity of your substrate.[3] Consider using a fresh batch of catalyst or increasing the catalyst loading.

    • Poor Mixing: On a larger scale, the catalyst may have settled at the bottom of the reactor. Increase the stirring speed to ensure the catalyst is well-suspended and there is good gas-liquid-solid contact.

    • Hydrogen Supply: Check for leaks in your system. Ensure that the hydrogen cylinder is not empty and that the pressure regulator is functioning correctly.

Issue 2: Formation of Side Products or Incomplete Reaction

  • Question: I am observing incomplete conversion of my starting material or the formation of unexpected impurities. How can I improve the selectivity?

  • Answer:

    • Reaction Temperature: The reaction temperature may be too low for complete conversion or too high, leading to side reactions. Experiment with a range of temperatures to find the optimal balance.

    • Hydrogen Pressure: Higher hydrogen pressure can sometimes improve the rate and completeness of the reaction. However, it can also lead to over-reduction if other reducible functional groups are present.

    • Solvent Choice: The solvent can influence the solubility of the substrate and hydrogen, as well as the activity of the catalyst. Common solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and acids (acetic acid). A screen of different solvents may be necessary.

Issue 3: Difficulty in Filtering the Catalyst Post-Reaction

  • Question: After the hydrogenation, I'm having trouble filtering the fine Pd/C catalyst, and the process is very slow. What can I do?

  • Answer:

    • Filter Aid: Use a filter aid like Celite. A thick pad of Celite on the filter paper can prevent the fine catalyst particles from clogging the filter.

    • Enclosed System: For larger scales, use an enclosed filtration system to prevent solvent evaporation and keep the catalyst wet and contained. This is crucial for safety.[1]

    • Catalyst Choice: Some catalysts are available on different supports (e.g., granular carbon) which may be easier to filter than fine powders.

Issue 4: Product Isolation and Purity

  • Question: My final product is difficult to purify. Standard silica gel chromatography gives poor recovery. What are my options?

  • Answer:

    • Acid-Base Extraction: Being a basic amine, you can use acid-base workup to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., HCl). The amine will move to the aqueous layer as its salt. Then, basify the aqueous layer and extract the free amine back into an organic solvent.

    • Salt Crystallization: Convert the free base to a salt (e.g., hydrochloride or tartrate) which may be a crystalline solid that is easier to purify by recrystallization. The free base can be recovered afterward.

    • Specialized Chromatography: If chromatography is necessary, consider using basic alumina or an amine-functionalized silica column.[4] Alternatively, you can add 1-2% triethylamine or ammonia to your mobile phase when using standard silica gel to reduce tailing and improve recovery.[5][6]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction (Scale-Up Focus) cluster_3 Step 4: Purification A 2-(Aminomethyl)pyridine C Alkylation & Deprotection A->C B Protected 2-Aminoethanol Derivative B->C D Cyclization Reaction C->D E 1,2,3,4-Tetrahydropyrido[1,2-a]pyrazine D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G Crude this compound F->G H Purification (Distillation or Crystallization) G->H I Final Product H->I

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Hydrogenation

G Start Low Yield or Incomplete Hydrogenation Reaction Cause1 Slow / Stalled H2 Uptake Start->Cause1 Cause2 Side Product Formation Start->Cause2 Sol1a Catalyst Poisoning? Cause1->Sol1a Sol1b Poor Mixing? Cause1->Sol1b Sol1c System Leak? Cause1->Sol1c Sol2a Incorrect Temperature? Cause2->Sol2a Sol2b Incorrect Pressure? Cause2->Sol2b Action1a Check Substrate Purity Increase Catalyst Load Sol1a->Action1a Action1b Increase Stirring Speed Sol1b->Action1b Action1c Check Connections Verify H2 Source Sol1c->Action1c Action2a Optimize Temperature Sol2a->Action2a Action2b Optimize H2 Pressure Sol2b->Action2b

Caption: Troubleshooting decision tree for the hydrogenation step.

References

Technical Support Center: Synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the this compound core?

A1: The primary synthetic strategies for constructing the this compound scaffold involve intramolecular cyclization reactions. Two common approaches are:

  • Cyclization of N-(2-haloethyl)pipecolic acid amides: This method involves the preparation of a pipecolic acid derivative with a 2-haloethyl group on the nitrogen atom, followed by intramolecular nucleophilic substitution to form the bicyclic ring system.

  • Reductive amination of a suitable aminoaldehyde or aminoketone precursor: This involves the intramolecular reaction of an amine and a carbonyl group within the same molecule, followed by reduction to form the saturated heterocyclic system.

  • One-pot nitro-Mannich reaction: A more recent approach involves a serendipitous one-pot reaction that proceeds via a nitro-Mannich reaction and subsequent rearrangement to form the octahydro-2H-pyrazino[1,2-a]pyrazine core.[1][2][3]

Q2: I am observing a significant amount of a byproduct with a molecular weight corresponding to a cyclic urea. What is the likely cause and how can I prevent it?

A2: The formation of a cyclic urea byproduct, such as (8aS)-diphenyl-3-oxooctahydroimidazo[1,5-a]pyridine, can occur during the hydrogenolysis of a carbamate protecting group (e.g., Cbz) in the presence of a diamine intermediate.[4]

  • Mechanism: The hydrogenolysis exposes the primary amine, which can then intramolecularly attack the carbamate carbonyl group, leading to the formation of the stable cyclic urea.

  • Prevention Strategies:

    • Choice of Protecting Group: Employ a protecting group that can be removed under conditions that do not favor intramolecular cyclization to the urea. For example, a Boc (tert-butyloxycarbonyl) group, which is acid-labile, might be a suitable alternative.

    • Reaction Conditions: Optimize the hydrogenolysis conditions. Lowering the reaction temperature or using a less active catalyst might disfavor the cyclization side reaction.

    • One-Pot Approach: If possible, perform the subsequent reaction step in a one-pot fashion immediately after the deprotection to trap the free amine before it can cyclize.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield in the Intramolecular Cyclization Step

Question: My intramolecular cyclization of an N-(2-chloroethyl)pipecolinamide is giving a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in this step can be attributed to several factors, including incomplete reaction, competing side reactions, and suboptimal reaction conditions.

Troubleshooting Workflow:

start Low Yield in Cyclization incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., elimination, intermolecular reaction) start->side_reactions conditions Suboptimal Conditions start->conditions solution1 Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. incomplete_reaction->solution1 solution2 Use a higher concentration of the substrate (within solubility limits). Consider using a stronger, non-nucleophilic base. side_reactions->solution2 solution3 Optimize solvent. Screen different bases (e.g., K2CO3, NaH). conditions->solution3

Caption: Troubleshooting low cyclization yield.

Quantitative Data (Illustrative):

The choice of base and solvent can significantly impact the yield of the intramolecular cyclization. Below is a table summarizing typical yields observed for the cyclization of an N-(2-chloroethyl)pipecolinamide derivative under various conditions.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃Acetonitrile802465
NaHTHF651285
Cs₂CO₃DMF1001878
TriethylamineDichloromethane404845

Note: These are representative values and the optimal conditions should be determined experimentally for each specific substrate.

Issue 2: Formation of Diastereomeric Mixtures

Question: My synthesis produces a mixture of diastereomers of the substituted this compound, and I am struggling to separate them. How can I control the stereochemistry or improve the separation?

Answer: Controlling stereochemistry in the formation of bicyclic systems can be challenging. The diastereomeric ratio is often influenced by the stereochemistry of the starting materials and the reaction conditions of the cyclization step.

Strategies for Stereochemical Control and Separation:

start Diastereomeric Mixture chiral_starting_material Use Enantiopure Starting Material (e.g., (R)- or (S)-pipecolic acid) start->chiral_starting_material cyclization_conditions Optimize Cyclization Conditions (Temperature, Solvent, Base) start->cyclization_conditions separation Purification Strategy start->separation column_chromatography column_chromatography separation->column_chromatography Flash Column Chromatography (Optimize solvent system) crystallization crystallization separation->crystallization Recrystallization (Screen various solvents) chiral_hplc chiral_hplc separation->chiral_hplc Preparative Chiral HPLC

Caption: Strategies for managing diastereomers.

Experimental Protocol: Diastereomer Separation by Column Chromatography

For the separation of diastereomers of a substituted this compound, a systematic approach to optimizing the solvent system for flash column chromatography is recommended.

  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on several TLC plates.

    • Develop the plates in a variety of solvent systems with varying polarities. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

    • Look for a solvent system that provides the best separation between the diastereomeric spots.

  • Column Chromatography:

    • Pack a glass column with silica gel using the optimized solvent system from the TLC analysis.

    • Carefully load the crude product onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure diastereomers.

    • Combine the fractions containing each pure diastereomer and remove the solvent under reduced pressure.

Spectroscopic Data of Analogs:

NucleusChemical Shift (ppm)
¹H NMR (400 MHz, D₂O)4.28 (s, 2H), 3.13 – 3.02 (m, 8H), 2.72 – 2.62 (m, 4H)
¹³C NMR (101 MHz, D₂O)55.8 (C), 55.1 (CH₂), 48.1 (CH₂), 47.7 (CH₂), 43.5 (CH₂)

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis of an Octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one Derivative [4]

This protocol describes the cyclization of a chloroamide to form a lactam precursor to the this compound core.

  • Preparation of the Chloroamide:

    • To a solution of the corresponding amino alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroamide.

  • Intramolecular Cyclization:

    • To a solution of the crude chloroamide in anhydrous tetrahydrofuran (THF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired octahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one.

Protocol 2: One-Pot Synthesis of a Functionalized Octahydro-2H-pyrazino[1,2-a]pyrazine Core [3]

This protocol outlines a novel one-pot synthesis via a nitro-Mannich reaction.

  • Reaction Setup:

    • Dissolve 1,4-dibenzylpiperazine (1.0 eq), nitromethane (1.0 eq), and paraformaldehyde (1.8 eq) in methanol.

  • Reaction Execution:

    • Heat the mixture at 50 °C for 3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the functionalized octahydro-2H-pyrazino[1,2-a]pyrazine derivative.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For further assistance, please consult the cited literature and consider detailed analytical characterization of all products and byproducts.

References

Validation & Comparative

A Comparative Guide to the Bioassay Performance of Octahydro-1h-pyrido[1,2-a]pyrazine and Alternative Mu-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioassay results for "Octahydro-1h-pyrido[1,2-a]pyrazine," a potent mu-opioid receptor antagonist, with established alternatives such as Naltrexone and Alvimopan. The information presented herein is intended to assist researchers in evaluating the pharmacological profile of this compound and its potential applications in drug development.

Quantitative Bioassay Data Summary

The following tables summarize the in vitro bioassay data for this compound and its comparators, focusing on their activity at the mu-opioid receptor (MOR).

CompoundBioassayTargetRadioligandKᵢ (nM)IC₅₀ (nM)Reference
This compound Derivative (Compound 36) Radioligand Competition BindingHuman Mu-Opioid Receptor[³H]DAMGO0.47-[1][2][3]
Naltrexone Radioligand Competition BindingMu-Opioid Receptor-~0.1 - 0.5-
Alvimopan Radioligand Competition BindingHuman Mu-Opioid Receptor-0.4-

Table 1: Comparison of Binding Affinities (Kᵢ) at the Mu-Opioid Receptor. This table highlights the high affinity of a specific derivative of this compound for the mu-opioid receptor, comparable to the established antagonist Alvimopan and potent antagonist Naltrexone.

CompoundBioassayTargetAgonistIC₅₀ (nM)Reference
This compound Derivative (Compound 36) [³⁵S]GTPγS Functional AssayHuman Mu-Opioid ReceptorLoperamide1.8[1][2][3]
Naltrexone Various Functional AssaysMu-Opioid ReceptorVariousPotent Antagonist[4][5][6][7]
Alvimopan Various Functional AssaysMu-Opioid ReceptorVariousPotent Peripheral Antagonist[8][9][10]

Table 2: Comparison of Functional Antagonist Activity (IC₅₀) at the Mu-Opioid Receptor. This table showcases the potent antagonist activity of the this compound derivative in a functional assay, indicating its ability to effectively inhibit G-protein coupling upon agonist stimulation.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_receptor Cell Membrane MOR Mu-Opioid Receptor (GPCR) G_protein Gαi/o-GDP MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist Agonist->MOR Binds and Activates Antagonist This compound (Antagonist) Antagonist->MOR Binds and Blocks Agonist ATP ATP ATP->AC Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response Leads to

Caption: Mu-Opioid Receptor Antagonist Signaling Pathway.

Start Start Prepare_Membranes Prepare Cell Membranes (Expressing MOR) Start->Prepare_Membranes Add_Radioligand Add Radioligand ([³H]DAMGO) Prepare_Membranes->Add_Radioligand Add_Competitor Add Unlabeled Competitor (Test Compound or Standard) Add_Radioligand->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity Analyze Analyze Data (Calculate Ki) Measure_Radioactivity->Analyze End End Analyze->End Start Start Prepare_Membranes Prepare Cell Membranes (Expressing MOR and G-proteins) Start->Prepare_Membranes Add_Agonist Add MOR Agonist Prepare_Membranes->Add_Agonist Add_Antagonist Add Test Antagonist Add_Agonist->Add_Antagonist Add_GTPgS Add [³⁵S]GTPγS Add_Antagonist->Add_GTPgS Incubate Incubate Add_GTPgS->Incubate Separate Separate Bound and Free [³⁵S]GTPγS (Filtration) Incubate->Separate Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate->Measure_Radioactivity Analyze Analyze Data (Calculate IC₅₀) Measure_Radioactivity->Analyze End End Analyze->End

References

Comparative Analysis of Synthetic Routes to Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold

The octahydro-1H-pyrido[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, notably serving as the foundation for potent μ-opioid receptor antagonists. An efficient and well-characterized synthetic pathway is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents based on this framework. This guide provides a comparative analysis of the primary synthetic routes to substituted octahydro-1H-pyrido[1,2-a]pyrazines, with a focus on a multi-step sequence involving reductive amination and subsequent cyclization, as detailed in the medicinal chemistry literature.

Comparison of Synthetic Strategies

The synthesis of the this compound scaffold is typically achieved through a linear sequence that assembles the bicyclic system from a substituted piperidine precursor. The primary route detailed in the literature involves the initial synthesis of a key piperidine intermediate, followed by the construction of the pyrazine ring. Variations in this overall strategy can be introduced through the choice of protecting groups and reagents for the reductive amination and cyclization steps.

ParameterRoute 1: Reductive Amination with Boc Protection
Key Intermediate N-Boc-protected piperidine derivative
Key Reactions Reductive amination, Cyclization (amide formation followed by reduction)
Starting Materials Substituted piperidine, N-Boc-2-aminoacetaldehyde
Overall Yield Variable depending on substituent
Scalability Moderate
Key Reagents Sodium triacetoxyborohydride, Trifluoroacetic acid, Lithium aluminum hydride

Featured Synthetic Pathway

The most extensively documented route for the synthesis of this compound derivatives commences with a suitably substituted piperidine. A common and crucial starting material is a trans-3,4-disubstituted-4-(3-hydroxyphenyl)piperidine. The synthesis proceeds through the formation of an N-substituted piperidine via reductive amination, followed by intramolecular cyclization to form a lactam, which is then reduced to the desired this compound.

Synthetic Pathway to this compound A Substituted Piperidine C Reductive Amination (NaBH(OAc)₃) A->C B N-Boc-2-aminoacetaldehyde B->C D N-Substituted Piperidine C->D Formation of secondary amine E Boc Deprotection (TFA) D->E F Primary Amine Intermediate E->F H Acylation F->H G Chloroacetyl Chloride G->H I Chloroacetamide Intermediate H->I J Intramolecular Cyclization (NaH) I->J Ring closure K Lactam Intermediate J->K L Reduction (LiAlH₄) K->L M This compound L->M Final product

Caption: A representative synthetic pathway to the this compound core.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a substituted this compound, specifically the reductive amination to form an N-substituted piperidine intermediate.

Synthesis of tert-butyl (2-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)ethyl)carbamate

  • Reagents and Materials:

    • 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol

    • tert-butyl (2-oxoethyl)carbamate (N-Boc-2-aminoacetaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Acetic acid (AcOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol (1.0 eq) in 1,2-dichloroethane, add tert-butyl (2-oxoethyl)carbamate (1.2 eq) followed by acetic acid (1.2 eq).

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portionwise to the reaction mixture.

    • Continue stirring at room temperature for 16 hours.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

This guide provides a foundational understanding of the synthetic approaches to the this compound scaffold. For the development of specific derivatives, optimization of reaction conditions and purification methods will be necessary. Researchers are encouraged to consult the primary literature for detailed experimental procedures and characterization of specific target molecules.

A Comparative Guide to Octahydro-1H-pyrido[1,2-a]pyrazine and Other µ-Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel µ-opioid receptor antagonist, a derivative of Octahydro-1H-pyrido[1,2-a]pyrazine, with the well-established antagonists, naloxone and naltrexone. The information is supported by experimental data from published studies, with detailed methodologies for key experiments to aid in research and development.

Introduction

The µ-opioid receptor (MOR) is a critical target in pain management and the study of opioid addiction. While MOR agonists are potent analgesics, they also mediate undesirable side effects such as respiratory depression and dependence. Consequently, the development of potent and selective MOR antagonists is of significant interest for treating opioid overdose and related disorders. This guide focuses on a promising this compound derivative, compound 36, and compares its in vitro performance with the widely used non-selective opioid antagonists, naloxone and naltrexone.[1]

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities (Ki) and functional antagonist potencies (IC50) of the selected compounds for the µ-opioid receptor. It is important to note that these values are compiled from different studies and direct, side-by-side experimental comparisons were not available. Variations in experimental conditions can influence these values.

Table 1: µ-Opioid Receptor Binding Affinities (Ki)

CompoundKi (nM)Radioligand UsedCell Line/TissueReference
This compound (Compound 36)0.47Not Specified in AbstractCloned human µ-opioid receptors[2]
Naloxone~1.1 - 1.4Not Specified in AbstractNot Specified in Abstract[3]
Naltrexone~0.007 (AD50)Not Specified in AbstractNot Specified in Abstract[3]

Table 2: In Vitro Functional Antagonist Potency (IC50)

CompoundIC50 (nM)Functional AssayAgonist ChallengedCell LineReference
This compound (Compound 36)1.8Not Specified in AbstractNot Specified in AbstractCloned human µ-opioid receptors[2]
NaloxoneVariesGTPγS, cAMPDAMGO, Fentanyl, etc.HEK293, CHO[4][5]
NaltrexoneVariesGTPγS, cAMPDAMGO, Fentanyl, etc.HEK293, CHO[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of µ-opioid receptor antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[7]

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO, [³H]-Diprenorphine).[7][8]

  • Test compound (e.g., this compound derivative).

  • Non-specific binding control (e.g., 10 µM Naloxone).[7]

  • Assay Buffer (50 mM Tris-HCl, pH 7.4).[7]

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[9]

  • Glass fiber filters.[9]

  • Scintillation counter.[9]

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • Assay buffer

    • Varying concentrations of the test compound.

    • A fixed concentration of the radioligand.

    • Cell membrane suspension.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone).[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

GTPγS Functional Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of the compound's functional potency.[10]

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³⁵S]GTPγS.[10]

  • GDP (Guanosine diphosphate).[11]

  • A known µ-opioid receptor agonist (e.g., DAMGO).[9]

  • Test compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).[11]

  • Scintillation counter or SPA beads.[12]

Procedure:

  • Membrane and Reagent Preparation: Thaw cell membranes and prepare solutions of the test compound, agonist, GDP, and [³⁵S]GTPγS in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer or varying concentrations of the test compound.

    • A fixed concentration of the µ-opioid agonist (to stimulate G-protein activation).

    • Cell membrane suspension.

    • GDP.

  • Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).[10]

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[10]

  • Termination and Detection: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing. Measure the bound radioactivity using a scintillation counter. Alternatively, a scintillation proximity assay (SPA) can be used for a homogeneous format.[13]

  • Data Analysis:

    • Determine the net agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[14][15] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[14][16] The Gβγ subunit can modulate other effectors, such as ion channels. Antagonists like this compound, naloxone, and naltrexone competitively bind to the receptor, preventing agonist-induced signaling.[17][18]

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->MOR Binds & Blocks G_protein Gi/o Protein (Inactive) MOR->G_protein Activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP -> cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: µ-Opioid receptor signaling pathway.

The following diagram illustrates a typical experimental workflow for comparing the binding affinity of different µ-opioid antagonists.

experimental_workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Membranes Cell Membranes with µ-Opioid Receptors Incubation Incubate to Reach Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]-DAMGO) Radioligand->Incubation Test_Compounds Test Compounds (Serial Dilutions) - Cmpd 36 - Naloxone - Naltrexone Test_Compounds->Incubation Filtration Separate Bound & Free Ligand Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement IC50 Determine IC50 Values Measurement->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki Comparison Compare Binding Affinities Ki->Comparison

Caption: Workflow for comparing antagonist binding affinity.

References

A Comparative Guide to the Structure-Activity Relationship of Octahydro-1H-pyrido[1,2-a]pyrazine Analogs as μ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel octahydro-1H-pyrido[1,2-a]pyrazine analogs designed as μ-opioid receptor antagonists. The development of potent and selective μ-opioid antagonists is a critical area of research for therapeutic applications in conditions such as opioid-induced constipation, tolerance, and overdose. This document summarizes the key findings from pivotal studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pharmacology to facilitate further research and drug development in this area.

Introduction

The this compound scaffold has emerged as a promising template for the design of μ-opioid receptor antagonists. Building upon the pharmacophore of potent opioid ligands, researchers have systematically modified this bicyclic system to optimize its binding affinity and functional activity. This guide focuses on a significant study that replaced the octahydroquinolizine core of a known potent antagonist with the this compound moiety, leading to the discovery of compounds with subnanomolar affinity and high antagonist potency at the human μ-opioid receptor.[1][2][3]

Comparative Analysis of Analog Performance

The primary study in this field synthesized a series of this compound analogs and evaluated their binding affinities (Ki) at the human μ, δ, and κ opioid receptors, as well as their functional antagonist activity (IC50) at the μ-opioid receptor. The data reveals critical structural features that govern the potency and selectivity of these compounds.

Key Structure-Activity Relationship (SAR) Insights:
  • N-Substituent: The nature of the substituent on the pyrazine nitrogen is a major determinant of binding affinity. A 2-chlorobenzyl group, as seen in the highly potent compound 36 , was found to be optimal, conferring high affinity for the μ-opioid receptor.[1][2][3]

  • Stereochemistry: The stereochemical configuration of the scaffold is crucial for activity. The specific stereoisomers synthesized demonstrated that the biological activity is highly dependent on the three-dimensional arrangement of the molecule.

  • Core Scaffold: The replacement of the octahydroquinolizine template with the this compound scaffold proved to be a successful strategy, maintaining and in some cases improving the desired pharmacological profile.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional antagonist activities of key this compound analogs compared to a reference compound.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ (Ki, nM)δ (Ki, nM)κ (Ki, nM)Selectivity (μ/δ)Selectivity (μ/κ)
Reference Cpd 4 0.62----
Compound 36 0.47>1000>1000>2127>2127

Data extracted from the abstract of Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49 (25), 7290–7306.[1][2][3]

Table 2: In Vitro Functional Antagonist Activity at the μ-Opioid Receptor

Compoundμ Antagonist IC50 (nM)
Reference Cpd 4 0.54
Compound 36 1.8

Data extracted from the abstract of Le Bourdonnec, B., et al. J. Med. Chem. 2006, 49 (25), 7290–7306.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the this compound analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the cloned human μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human μ, δ, or κ opioid receptor.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), and [³H]-U69,593 (for κ).

  • Non-specific binding control: Naloxone (10 μM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with the respective radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the in vitro functional antagonist activity (IC50) of the compounds at the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Agonist: DAMGO.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds at various concentrations.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with varying concentrations of the test compound (as an antagonist).

  • Incubation: Add the agonist (DAMGO) at a concentration that elicits a submaximal response (e.g., EC₈₀), GDP, and [³⁵S]GTPγS. Incubate the mixture to allow for G-protein activation.

  • Termination and Detection: If using SPA, add SPA beads and allow them to settle. If using filtration, filter the reaction mixture through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced G-protein activation.

Visualizing the Mechanism of Action

To understand the biological context in which these this compound analogs function, it is essential to visualize the signaling pathway of the μ-opioid receptor and the workflow of the key experiments.

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of the G-protein and subsequent downstream signaling events. Antagonists, such as the this compound analogs, bind to the receptor but do not induce this conformational change, thereby blocking the effects of agonists.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antagonist Antagonist MOR μ-Opioid Receptor Antagonist->MOR Binds and Blocks Agonist Agonist Agonist->MOR Blocked by Antagonist G_protein Gi/Go Protein MOR->G_protein Activation Blocked AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) G_protein->Ca_channel Inhibition cAMP ↓ cAMP

Caption: μ-Opioid receptor signaling pathway and the blocking action of antagonists.

Experimental Workflow for Antagonist Evaluation

The process of evaluating the this compound analogs involves a logical progression from assessing their binding affinity to determining their functional activity as antagonists.

experimental_workflow Start Synthesized Analogs Binding_Assay Radioligand Binding Assay (μ, δ, κ receptors) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) & Selectivity Binding_Assay->Determine_Ki Functional_Assay [35S]GTPγS Functional Assay (μ receptor) Determine_Ki->Functional_Assay Select high-affinity compounds Determine_IC50 Determine Antagonist Potency (IC50) Functional_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis

Caption: Workflow for the pharmacological evaluation of novel opioid receptor antagonists.

Conclusion

The structure-activity relationship studies of this compound analogs have successfully identified a new class of potent and selective μ-opioid receptor antagonists. The data presented in this guide highlights the critical role of the N-substituent and stereochemistry in achieving high affinity and functional antagonism. The detailed experimental protocols and visual representations of the underlying pharmacology provide a valuable resource for researchers in the field of opioid drug discovery. Further optimization of this scaffold holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of Octahydro-1H-pyrido[1,2-a]pyrazine Stereoisomers: Unraveling the Impact of Chirality on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of octahydro-1H-pyrido[1,2-a]pyrazine is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Emerging research, particularly in the realm of opioid receptor modulation, indicates that the spatial arrangement of this molecule's stereoisomers plays a pivotal role in its biological activity. This guide provides a comparative overview of the known biological activities of this compound derivatives, with a focus on the influence of stereochemistry. While a direct comparative study of all stereoisomers of the parent compound is not yet available in the public domain, data from key derivatives and structurally related analogs underscore the critical nature of stereoselective interactions with biological targets.

The Stereoisomers of this compound

The this compound core contains two chiral centers at the C6 and C9a positions, giving rise to four possible stereoisomers: (6R,9aS), (6S,9aR), (6R,9aR), and (6S,9aS). The trans-fused isomers, (6R,9aS) and (6S,9aR), are enantiomers of each other, as are the cis-fused isomers, (6R,9aR) and (6S,9aS). The distinct three-dimensional arrangement of these isomers can lead to differential binding affinities and functional activities at biological targets.

Comparative Biological Activity at the μ-Opioid Receptor

Research into derivatives of this compound has identified this scaffold as a promising template for the development of potent μ-opioid receptor antagonists. A key study by Le Bourdonnec et al. (2006) explored a series of substituted derivatives, revealing high-affinity compounds. While this study focused on racemic mixtures of a key synthetic intermediate, the data for the final, resolved derivatives highlight the potential for significant biological activity.[1]

One of the most potent compounds identified in this study, a derivative of the this compound scaffold, demonstrated high affinity for the μ-opioid receptor and potent antagonist activity.[1]

Table 1: In Vitro Opioid Receptor Binding Affinities and Functional Activity of a Key this compound Derivative [1]

CompoundStereoisomerμ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)μ-Opioid Receptor IC₅₀ (nM) (Functional Antagonism)
Compound 36Racemic trans-diastereomer0.47130331.8

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

The importance of stereochemistry is further emphasized by studies on structurally related, conformationally constrained analogs. For instance, in a methano-bridged pyrido[1,2-a]pyrazine system, reversing the stereochemistry at the 6 and 9 positions from (6S,9R) to (6R,9S) resulted in a 150-fold decrease in affinity for the μ-opioid receptor.[2] This substantial loss of affinity underscores the precise steric and electronic requirements for optimal receptor interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Radioligand Binding Assays[1]

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human μ, δ, and κ opioid receptors.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human opioid receptors.

  • Radioligands: [³H]DAMGO (for μ-opioid receptor), [³H]naltrindole (for δ-opioid receptor), and [³H]U-69,593 (for κ-opioid receptor).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes were incubated with the respective radioligand and various concentrations of the test compound in the assay buffer.

  • The total binding was determined in the absence of the test compound, and non-specific binding was measured in the presence of a high concentration of naloxone.

  • The incubation was carried out at room temperature for a specified time.

  • The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters were washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • The IC₅₀ values were determined from concentration-response curves, and the Kᵢ values were calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (Functional Antagonism)[1]

Objective: To measure the functional ability of an antagonist to block agonist-induced stimulation of [³⁵S]GTPγS binding to G-proteins.

Materials:

  • Membranes from CHO cells expressing the human μ-opioid receptor.

  • Agonist: DAMGO.

  • Radioligand: [³⁵S]GTPγS.

  • GDP, Assay Buffer (50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂).

  • Test compounds (potential antagonists).

Procedure:

  • Cell membranes were pre-incubated with the test compound at various concentrations.

  • The agonist DAMGO was then added at a concentration that produces a submaximal response (EC₈₀).

  • [³⁵S]GTPγS and GDP were added to initiate the binding reaction.

  • The incubation was carried out at room temperature.

  • The reaction was terminated by rapid filtration through glass fiber filters.

  • The amount of bound [³⁵S]GTPγS was determined by liquid scintillation counting.

  • The IC₅₀ values were calculated from the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizing the Molecular Interactions and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

G μ-Opioid Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds & Activates Antagonist Antagonist Antagonist->MOR Binds & Blocks G_protein Gαi/o βγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Ion Channel Modulation) cAMP->Downstream_Effects Modulates

Caption: μ-Opioid Receptor Signaling Cascade.

G Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Calculate IC₅₀ and Kᵢ values Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The available data strongly suggest that the biological activity of this compound derivatives is highly dependent on their stereochemistry. The significant differences in binding affinity observed in structurally related analogs with altered stereocenters highlight the potential for stereoselectivity in the parent scaffold. While a comprehensive comparative analysis of all stereoisomers of the unsubstituted this compound is a clear area for future research, the current findings provide a solid foundation for the design and development of novel, potent, and selective drug candidates based on this versatile chemical framework. Further elucidation of the structure-activity relationships of the individual stereoisomers will be crucial for optimizing their therapeutic potential.

References

A Comparative Analysis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives as μ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and potency of novel Octahydro-1H-pyrido[1,2-a]pyrazine derivatives, which represent a promising class of μ-opioid receptor antagonists. The data presented is compiled from preclinical studies and offers insights into their potential therapeutic applications, particularly in conditions where μ-opioid receptor modulation is desired.

Quantitative Comparison of Derivatives

The following table summarizes the in vitro binding affinity (Ki) and functional antagonist potency (IC50) of key this compound derivatives at the human μ-opioid receptor. These derivatives were developed by replacing the octahydroquinolizine scaffold of a known potent antagonist (Compound 4) with the this compound core.[1][2]

Compound IDStructureμ-Opioid Receptor Ki (nM)μ-Opioid Receptor IC50 (nM)Receptor Selectivity ProfileReference
Compound 36 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol0.471.8Improved μ/κ and μ/δ selectivity compared to Compound 4[1][2][3]
Compound 4 (Reference Compound with octahydroquinolizine scaffold)0.620.54High μ-opioid receptor affinity and potent antagonist activity[1][2][3]

Key Observations:

  • High Affinity and Potency: Compound 36, featuring the this compound scaffold, demonstrates sub-nanomolar binding affinity (Ki = 0.47 nM) for the μ-opioid receptor, indicating a strong interaction.[1][2][3] Its potent in vitro antagonist activity (IC50 = 1.8 nM) further confirms its efficacy in blocking receptor function.[1][2][3]

  • Improved Selectivity: Notably, Compound 36 exhibits an enhanced selectivity profile for the μ-opioid receptor over the κ- and δ-opioid receptors when compared to the reference compound.[1][2][3] This is a crucial characteristic for developing targeted therapies with fewer off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of the this compound derivatives.

Radioligand Binding Assays for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the cloned human μ-, δ-, and κ-opioid receptors.

  • Radioligand (e.g., [³H]-diprenorphine).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

[³⁵S]GTPγS Functional Assays for Antagonist Activity (IC50)

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation, a key step in GPCR signaling.

Materials:

  • Cell membranes expressing the cloned human μ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Agonist (e.g., DAMGO for μ-opioid receptor).

  • Test compounds (this compound derivatives).

  • Assay buffer containing GDP, MgCl₂, and NaCl.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are pre-incubated with varying concentrations of the antagonist test compound.

  • A fixed concentration of an agonist is added to stimulate the receptor.

  • [³⁵S]GTPγS is then added to the mixture.

  • The incubation allows for the agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined, which represents its potency as an antagonist.

Visualizations

μ-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the μ-opioid receptor, a G-protein coupled receptor (GPCR).

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Antagonist Opioid Antagonist MOR μ-Opioid Receptor (GPCR) Opioid Antagonist->MOR Binds and blocks G_protein Gi/o Protein (αβγ) MOR->G_protein Prevents activation AC Adenylyl Cyclase Ion_Channels Ion Channels (e.g., K+, Ca2+) cAMP cAMP AC->cAMP ATP conversion (inhibited) ATP ATP ATP->AC Cellular_Response Inhibition of Neurotransmission cAMP->Cellular_Response Reduced signaling Ion_Channels->Cellular_Response Modulation

Caption: μ-Opioid receptor signaling pathway and the mechanism of antagonist action.

Experimental Workflow for Screening μ-Opioid Receptor Antagonists

This diagram outlines the general workflow for identifying and characterizing novel μ-opioid receptor antagonists.

experimental_workflow cluster_screening Primary Screening cluster_characterization Functional Characterization cluster_selectivity Selectivity Profiling Compound_Library Library of This compound Derivatives Binding_Assay Radioligand Binding Assay (μ, δ, κ receptors) Compound_Library->Binding_Assay Identify_Hits Identify Compounds with High Affinity for μOR Binding_Assay->Identify_Hits Functional_Assay [35S]GTPγS Functional Assay (Antagonist Mode) Identify_Hits->Functional_Assay Determine_Potency Determine IC50 values (Potency) Functional_Assay->Determine_Potency Selectivity_Assays Binding and Functional Assays on other receptors Determine_Potency->Selectivity_Assays Assess_Selectivity Assess Selectivity Profile Selectivity_Assays->Assess_Selectivity

Caption: General experimental workflow for screening and characterizing novel opioid receptor antagonists.

References

Comparative Analysis of the Cross-Reactivity Profiles of Octahydro-1h-pyrido[1,2-a]pyrazine Derivatives and Praziquantel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profiles of a novel series of Octahydro-1h-pyrido[1,2-a]pyrazine derivatives and the anthelmintic drug, Praziquantel. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' selectivity and potential off-target effects.

A novel series of compounds based on the this compound scaffold have been synthesized and evaluated as potent μ-opioid receptor antagonists.[1][2][3] In contrast, Praziquantel, a widely used anthelmintic, has been shown to interact with specific human G-protein coupled receptors. This guide summarizes the available experimental data to offer a clear comparison of their performance against alternative biological targets.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities and functional activities of a representative this compound derivative (Compound 36) and Praziquantel against various human receptors.

Table 1: Receptor Binding and Functional Activity of this compound Derivative (Compound 36)

Target ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Assay Type
Human μ-opioid receptor0.471.8 (antagonist)Radioligand Binding / [³⁵S]GTPγS Assay
Human δ-opioid receptor110>1000 (antagonist)Radioligand Binding / [³⁵S]GTPγS Assay
Human κ-opioid receptor38680 (antagonist)Radioligand Binding / [³⁵S]GTPγS Assay

Data sourced from Le Bourdonnec et al., J. Med. Chem. 2006, 49, 25, 7290-7306.[1][2][3]

Table 2: Receptor Binding and Functional Activity of Praziquantel

Target ReceptorBinding Affinity/Functional ActivityAssay TypeNotes
Human 5-HT₂B ReceptorPartial agonist (EC₅₀ ~8 µM for racemate)Ca²⁺ mobilization assayThe (R)-enantiomer has a higher predicted affinity.[4][5][6]
Human TRPM8 ChannelPartial agonist (EC₅₀ ~25 µM for racemate)Ca²⁺ imaging studiesActivity is attributed to the (S)-enantiomer.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding of the presented data.

Radioligand Binding Assays for Opioid Receptors

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-, δ-, or κ-opioid receptors were utilized. For the μ-opioid receptor binding assay, [³H]diprenorphine was used as the radioligand. For δ- and κ-opioid receptor binding, [³H]naltrindole and [³H]U69,593 were used, respectively. The assays were conducted in a 96-well format. Membranes were incubated with the radioligand and varying concentrations of the test compound (e.g., this compound derivative) in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) for 60 minutes at room temperature. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assays for Opioid Receptors

The functional activity of the compounds as antagonists was determined using a [³⁵S]GTPγS binding assay in CHO cell membranes expressing the respective human opioid receptors. Membranes were incubated with the test compound, a submaximal concentration of a standard agonist (e.g., DAMGO for μ-opioid receptor), and [³⁵S]GTPγS in an assay buffer containing GDP. The reaction was allowed to proceed for 60 minutes at room temperature and then terminated by filtration. The amount of bound [³⁵S]GTPγS was measured by scintillation counting. The IC₅₀ values were determined by analyzing the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Ca²⁺ Mobilization Assay for 5-HT₂B Receptor

Human embryonic kidney (HEK) cells expressing the human 5-HT₂B receptor were used for this assay. Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8H). Following baseline fluorescence measurement, Praziquantel was added at various concentrations, and the change in intracellular calcium levels was monitored using a fluorescence plate reader. The EC₅₀ value was determined from the concentration-response curve of the calcium signal.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the cross-reactivity studies.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., reduced excitability) PKA->Cellular_Response Antagonist This compound (Antagonist) Antagonist->MOR Binds & Blocks Agonist Opioid Agonist Agonist->MOR Binds & Activates

Caption: Antagonist action on the μ-opioid receptor signaling pathway.

Experimental_Workflow start Start: Prepare Receptor Membranes and Radioligand incubation Incubate Membranes, Radioligand, and Test Compound start->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligands incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Data Analysis: Calculate Ki from IC50 quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Benchmarking Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives as μ-Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutics targeting the μ-opioid receptor (MOR) continues to be a significant area of research, driven by the need for safer and more effective analgesics and treatments for opioid use disorder. The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has emerged as a promising structural motif for the development of potent and selective MOR antagonists. This guide provides an objective comparison of this compound derivatives against established standards, supported by experimental data and detailed protocols to aid in the evaluation and advancement of this chemical series.

Quantitative Performance Analysis

The efficacy and selectivity of novel compounds are paramount in drug discovery. The following tables summarize the in vitro pharmacological data for a key this compound derivative, compound 36 , and compare it with a previously reported constrained analogue, compound 4 , as well as the widely recognized non-selective opioid antagonist, Naltrexone.[1]

Table 1: Comparative μ-Opioid Receptor (MOR) Binding Affinity

This table compares the binding affinity (Ki) of the compounds for the human μ-opioid receptor. A lower Ki value indicates a higher binding affinity.

CompoundScaffoldKi (nM) for hMOR
Compound 36 This compound0.47[1][2]
Compound 4 Octahydroquinolizine0.62[1][2]
Naltrexone Morphinan~0.2 - 1.0

Note: Naltrexone Ki values can vary depending on the specific radioligand and experimental conditions used.

Table 2: Comparative in vitro MOR Antagonist Functional Activity

This table presents the functional antagonist activity (IC50) of the compounds, which is the concentration required to inhibit 50% of the agonist-induced response in a functional assay. A lower IC50 value signifies greater potency.

CompoundScaffoldIC50 (nM) for hMOR
Compound 36 This compound1.8[1][2]
Compound 4 Octahydroquinolizine0.54[1][2]
Naltrexone Morphinan~1.0 - 5.0

Note: Naltrexone IC50 values can vary based on the specific agonist and assay conditions.

Table 3: Opioid Receptor Selectivity Profile

Selectivity is a critical parameter to minimize off-target effects. This table showcases the binding selectivity of Compound 36 for the μ-opioid receptor over the κ- and δ-opioid receptors.

Compoundμ/κ Selectivity Ratio (Ki κ / Ki μ)μ/δ Selectivity Ratio (Ki δ / Ki μ)
Compound 36 HighHigh
Compound 4 ModerateModerate
Naltrexone Low (non-selective)[3]Low (non-selective)[3]

Note: Specific selectivity ratios for Compound 36 and 4 are described as improved in the source literature, indicating higher values compared to Compound 4.[1][2] Naltrexone is known to be a non-selective antagonist, binding to all three opioid receptor subtypes with relatively high affinity.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human μ, δ, or κ opioid receptor.

  • Radioligand: e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR.

  • Test compounds (e.g., this compound derivatives).

  • Non-specific binding control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of an unlabeled ligand like naloxone.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Agonist: e.g., DAMGO.

  • Test compounds (potential antagonists).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Pre-incubate the cell membranes with varying concentrations of the test compound (potential antagonist).

  • Add a fixed concentration of the agonist (e.g., DAMGO) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Antagonist potency (IC50) is determined by the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein G-Protein (αβγ) MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts Antagonist Antagonist (e.g., Octahydro-1H- pyrido[1,2-a]pyrazine) Antagonist->MOR Blocks Binding Agonist Agonist (e.g., DAMGO) Agonist->MOR Binds & Activates ATP ATP Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Caption: μ-Opioid receptor signaling pathway and antagonist action.

Radioligand_Binding_Assay_Workflow cluster_plate 96-Well Plate A1 Membranes + Radioligand + Test Compound Incubation Incubate (e.g., 60-120 min) A1->Incubation B1 Membranes + Radioligand + Naloxone (NSB) B1->Incubation C1 Membranes + Radioligand (Total) C1->Incubation Filtration Rapid Filtration (Separate bound/unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

GTPgS_Assay_Workflow cluster_prep Preparation Membranes Membranes with μ-Opioid Receptor Incubation Incubate (e.g., 30°C, 60 min) Membranes->Incubation Antagonist Test Compound (Antagonist) Antagonist->Incubation Agonist Agonist (e.g., DAMGO) Agonist->Incubation GTPgS [³⁵S]GTPγS + GDP GTPgS->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50) Counting->Analysis

Caption: Workflow for a [³⁵S]GTPγS functional assay.

References

Comparative spectroscopic analysis of "Octahydro-1h-pyrido[1,2-a]pyrazine" isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Guide to Octahydro-1H-pyrido[1,2-a]pyrazine Isomers

This guide offers a comparative spectroscopic analysis of this compound isomers. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide a reference framework for researchers, scientists, and professionals in drug development. The methodologies for key spectroscopic techniques are detailed to support the characterization and differentiation of potential isomers.

Spectroscopic Data of Analogous Compounds

Table 1: ¹H NMR Spectral Data of Octahydro-2H-pyrido[1,2-a]pyrazine Analogs [1]

CompoundSolventChemical Shift (δ) ppm
(R)-Octahydro-pyrido[1,2-A]pyrazine-Consistent with structure. Note: Specific chemical shift values and multiplicities are not detailed in the available certificate of analysis but are stated to be consistent with the proposed structure.[1]

Table 2: ¹³C NMR Spectral Data of a Pyrrolo[1,2-a]pyrazine Analog [1]

CompoundSolventChemical Shift (δ) ppm
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Not SpecifiedNot available in the provided data.[1]

Table 3: Significant IR Absorption Bands of a Pyrrolo[1,2-a]pyrazine Analog [1]

Sample PhaseWavenumber (cm⁻¹)Functional Group
Not Specified1650-1700Note: The presence of amide carbonyl groups in this analog suggests that an oxidized derivative of this compound, such as a pyridopyrazinone, would exhibit a strong absorption band in this region.[1]

Table 4: Mass Spectrometry Data of this compound

Ionization MethodMolecular Ion (m/z)Key Fragments (m/z)
Not Specified140.23Note: The molecular weight of this compound is 140.23 g/mol , which would correspond to the molecular ion peak in its mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of heterocyclic compounds like this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-25 mg sample for ¹H NMR or 20-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrumentation: NMR spectra are recorded on a spectrometer, such as a Bruker DRX-400 or an equivalent instrument.[1]

  • Data Acquisition: For ¹H NMR, the spectral width is typically set to 10-15 ppm.[1] For ¹³C NMR, the spectral width is generally set to 200-220 ppm.[1] A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

  • Data Processing: The raw data, known as the Free Induction Decay (FID), is processed using a Fourier transform to obtain the frequency domain spectrum.[1]

Infrared (IR) Spectroscopy
  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]

  • Data Analysis: The absorption bands (peaks) in the spectrum are correlated with the vibrational frequencies of specific functional groups within the molecule.[1] The configurations of substituted octahydropyrido[1,2-a]pyrazines can be assigned based on their IR spectra.[2]

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[1]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[1]

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound isomers.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structure Elucidation synthesis Synthesis of Isomer Mixture separation Chromatographic Separation (e.g., HPLC, GC) synthesis->separation isomerA Isolated Isomer A separation->isomerA isomerB Isolated Isomer B separation->isomerB nmrA NMR (1H, 13C, COSY) for Isomer A isomerA->nmrA irA IR Spectroscopy for Isomer A isomerA->irA msA Mass Spectrometry for Isomer A isomerA->msA nmrB NMR (1H, 13C, COSY) for Isomer B isomerB->nmrB irB IR Spectroscopy for Isomer B isomerB->irB msB Mass Spectrometry for Isomer B isomerB->msB compare_nmr Compare NMR Spectra (Chemical Shifts, Coupling Constants) nmrA->compare_nmr compare_ir Compare IR Spectra (Vibrational Modes) irA->compare_ir compare_ms Compare Mass Spectra (Fragmentation Patterns) msA->compare_ms nmrB->compare_nmr irB->compare_ir msB->compare_ms elucidation Structure Elucidation of Isomers A and B compare_nmr->elucidation compare_ir->elucidation compare_ms->elucidation

Caption: Workflow for the synthesis, isolation, spectroscopic analysis, and structural elucidation of isomers.

References

In Silico Modeling and Comparative Binding Analysis of Octahydro-1H-pyrido[1,2-a]pyrazine Derivatives at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of a novel Octahydro-1H-pyrido[1,2-a]pyrazine derivative against other mu-opioid receptor antagonists. This analysis is supported by experimental data and detailed in silico modeling and experimental protocols.

Derivatives of the this compound scaffold have been identified as potent antagonists of the mu-opioid receptor (MOR), a key target in pain management and addiction therapy.[1][2][3] This guide focuses on the binding properties of a notable compound from this class, referred to as compound 36, and compares its performance with a parent compound and other established MOR antagonists.

Comparative Binding Affinity and Functional Activity

The binding affinity (Ki) and functional antagonist activity (IC50) of compound 36, a derivative of this compound, have been determined for human opioid receptors.[1][2][3] The data, summarized in the table below, demonstrates high affinity and potent antagonist activity at the mu-opioid receptor. For comparative purposes, data for the parent compound (compound 4) and the common non-selective opioid antagonist Naloxone are also presented.

CompoundReceptorBinding Affinity (Ki) [nM]Functional Antagonist Activity (IC50) [nM]
Compound 36 (this compound derivative) Mu (μ) 0.47 [1][2][3][4]1.8 [1][2][3][4]
Delta (δ)130>10000
Kappa (κ)29160
Compound 4 (Parent Compound) Mu (μ) 0.62 [1][2][3]0.54 [1][2][3]
Delta (δ)160>10000
Kappa (κ)5.745
Naloxone Mu (μ) 0.559 - 1.518 [5][6][7]-
Delta (δ)36.5-
Kappa (κ)4.91-

In Silico Modeling of Mu-Opioid Receptor Binding

While specific molecular dynamics simulations for compound 36 are not publicly available, the general approach for in silico modeling of ligand binding to the mu-opioid receptor involves several key steps. These computational methods are crucial for understanding the molecular interactions that govern binding affinity and selectivity.[8][9]

A typical in silico workflow for predicting the binding of a small molecule like an this compound derivative to the mu-opioid receptor would involve:

  • Receptor and Ligand Preparation: Obtaining the 3D crystal structure of the mu-opioid receptor and preparing the 3D structure of the ligand.

  • Molecular Docking: Predicting the preferred binding pose of the ligand within the receptor's binding site.

  • Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-receptor complex over time to assess the stability of the binding pose and analyze key interactions.

  • Binding Free Energy Calculations: Estimating the binding affinity based on the MD simulation trajectories.

cluster_insilico In Silico Modeling Workflow receptor Receptor 3D Structure (e.g., from PDB) docking Molecular Docking (Predict Binding Pose) receptor->docking ligand Ligand 3D Structure (e.g., Octahydro-1H-pyrido [1,2-a]pyrazine derivative) ligand->docking md_simulation Molecular Dynamics (Simulate Complex) docking->md_simulation energy_calculation Binding Free Energy (Estimate Affinity) md_simulation->energy_calculation analysis Analysis of Interactions (Identify Key Residues) md_simulation->analysis

A representative workflow for in silico modeling of ligand-receptor binding.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following experimental methodologies:

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of a test compound for the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human mu-opioid receptor.

  • Radioligand: A high-affinity, selective mu-opioid receptor radioligand (e.g., [³H]DAMGO).

  • Test Compound: The this compound derivative or other antagonists.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration.

  • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cluster_binding_assay Competitive Radioligand Binding Assay Workflow start Prepare Receptor Membranes, Radioligand, and Test Compound incubation Incubate Components (to reach equilibrium) start->incubation filtration Separate Bound and Unbound Radioligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Determine IC50 and Calculate Ki quantification->analysis

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.

Objective: To determine the functional antagonist activity (IC50) of a test compound at the mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human mu-opioid receptor.

  • Agonist: A known mu-opioid receptor agonist (e.g., DAMGO).

  • Radiolabel: [³⁵S]GTPγS.

  • Test Compound: The this compound derivative or other antagonists.

  • Assay Buffer: Containing GDP, MgCl₂, and NaCl.

Procedure:

  • Receptor membranes are incubated with a fixed concentration of agonist, [³⁵S]GTPγS, and varying concentrations of the antagonist test compound.

  • The binding of [³⁵S]GTPγS to G-proteins, stimulated by the agonist, is measured.

  • The antagonist's ability to inhibit this agonist-stimulated [³⁵S]GTPγS binding is quantified.

  • The concentration of the antagonist that inhibits 50% of the agonist-stimulated response (IC50) is determined.

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, it activates intracellular signaling cascades, primarily through inhibitory G-proteins (Gi/Go). Antagonists, such as the this compound derivatives, block this activation.

cluster_signaling Mu-Opioid Receptor Signaling agonist Opioid Agonist receptor Mu-Opioid Receptor (GPCR) agonist->receptor Binds and Activates antagonist This compound (Antagonist) antagonist->receptor Binds and Blocks g_protein Gi/Go Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases cellular_response Cellular Response (e.g., decreased neuronal excitability) camp->cellular_response ion_channel->cellular_response

Simplified signaling pathway of the mu-opioid receptor.

References

Safety Operating Guide

Proper Disposal of Octahydro-1H-pyrido[1,2-a]pyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Octahydro-1H-pyrido[1,2-a]pyrazine, ensuring compliance with safety protocols and regulatory standards.

This compound is a chemical that may cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to proper handling and disposal procedures is essential to mitigate potential hazards.

Hazard Identification

Before handling, it is crucial to be aware of the primary hazards associated with this compound:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment should be worn when handling and disposing of this compound:

Protection TypeRecommended Equipment
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemically resistant, impervious gloves.
Skin and Body Protection Lab coat and appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use only in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.

Step 1: Waste Classification

The generator of the chemical waste is responsible for determining if it is classified as hazardous waste.[3] This determination should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.[3]

Step 2: Waste Segregation and Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other incompatible waste streams.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]

Step 3: Accidental Spill and Leak Cleanup

In the event of a spill or leak, follow these procedures:

  • Ensure adequate ventilation and remove all sources of ignition.[3]

  • Wear the appropriate personal protective equipment (PPE) as outlined in the table above.[3]

  • Prevent the spill from entering drains, waterways, or soil.[3]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal.[3]

  • Wash the spill area thoroughly with soap and water.

Step 4: Final Disposal

  • The final disposal of this compound waste must be carried out by an approved and licensed waste disposal company.[1][3]

  • Dispose of the contents and the container in accordance with all federal, state, and local regulations.[3]

  • Do not reuse empty containers; they should be disposed of as unused product.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Classify Waste (Hazardous vs. Non-Hazardous) B->C D Segregate and Collect Waste in Labeled Container C->D Proper Containment E Store Waste Container Securely D->E Safe Storage F Arrange for Pickup by Approved Waste Disposal Company E->F Regulatory Compliance G Complete Disposal Documentation F->G Record Keeping

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Octahydro-1H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory professionals working with Octahydro-1H-pyrido[1,2-a]pyrazine.

Hazard Identification and Classification

Based on data for analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Acute Oral Toxicity, Category 4 : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation, Category 2A : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 : May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.ANSI Z87.1 (US) or EN 166 (EU) compliant.[1]
Hand Protection Chemically resistant, impervious gloves.Consult glove manufacturer's data for breakthrough time and compatibility.
Skin and Body Protection Lab coat. Wear appropriate protective clothing to prevent skin exposure.N/A
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator.Use an approved/certified respirator or equivalent.
Operational Plan: Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Avoid contact with skin and eyes.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[2]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge steam.[2]

First Aid Measures:

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

  • If swallowed: Get medical aid. Wash mouth out with water.[3]

Conditions for Safe Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[2]

  • Store apart from foodstuff containers or incompatible materials.[2]

  • Keep away from sources of ignition.[3]

Disposal Plan
  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Experimental Workflow

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Handle in a Well-Ventilated Area (e.g., Fume Hood) b->c d Perform Experiment c->d e Avoid Dust/Aerosol Formation d->e i Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area d->i j Dispose of Waste According to Institutional and Local Regulations d->j f Decontaminate Work Area e->f g Remove and Dispose of PPE Properly f->g h Wash Hands Thoroughly g->h

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.